molecular formula C10H9N3O2 B11768156 1-Methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylic acid CAS No. 90145-38-3

1-Methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylic acid

Katalognummer: B11768156
CAS-Nummer: 90145-38-3
Molekulargewicht: 203.20 g/mol
InChI-Schlüssel: BTONEZRMSCZUDO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylic acid is a useful research compound. Its molecular formula is C10H9N3O2 and its molecular weight is 203.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

90145-38-3

Molekularformel

C10H9N3O2

Molekulargewicht

203.20 g/mol

IUPAC-Name

2-methyl-5-phenyl-1,2,4-triazole-3-carboxylic acid

InChI

InChI=1S/C10H9N3O2/c1-13-9(10(14)15)11-8(12-13)7-5-3-2-4-6-7/h2-6H,1H3,(H,14,15)

InChI-Schlüssel

BTONEZRMSCZUDO-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=NC(=N1)C2=CC=CC=C2)C(=O)O

Herkunft des Produkts

United States
Foundational & Exploratory

Technical Whitepaper: Structural Profiling and Synthesis of 1-Methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug discovery and materials science, 1,2,4-triazole derivatives serve as privileged scaffolds due to their robust metabolic stability, hydrogen-bonding capacity, and distinct coordination chemistry. 1-Methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylic acid (CAS: 90145-38-3) represents a highly functionalized building block that bridges the gap between small-molecule therapeutics and advanced supramolecular architectures, such as Metal-Organic Frameworks (MOFs).

This technical guide provides an authoritative analysis of its structural formula, molecular weight, physicochemical properties, and step-by-step synthetic methodologies. Designed for research scientists and drug development professionals, this document emphasizes the causality behind experimental choices and establishes self-validating protocols for rigorous analytical verification.

Molecular Identity & Physicochemical Profiling

The structural formula of 1-Methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylic acid integrates four distinct functional domains: a central 1,2,4-triazole heterocycle, a lipophilic phenyl ring at the C3 position, a carboxylic acid at the C5 position, and a methyl group at the N1 position.

The presence of the N1-methyl group is mechanistically critical; it prevents annular tautomerization, locking the triazole ring into a single, predictable geometric conformation. This conformational locking is essential for structure-activity relationship (SAR) optimization in pharmacology and for maintaining consistent topological nodes in MOF synthesis[1].

Quantitative Data Summary
PropertyValue
Chemical Name 1-Methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylic acid
CAS Registry Number 90145-38-3[2]
Molecular Formula C10H9N3O2[2]
Molecular Weight 203.20 g/mol [2]
SMILES String O=C(C1=NC(C2=CC=CC=C2)=NN1C)O[2]
Hydrogen Bond Donors 1 (Carboxylic OH)
Hydrogen Bond Acceptors 4 (Triazole N's, Carbonyl O)

Structural Biology & Pharmacophore Analysis

The utility of 1-Methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylic acid stems from its highly modular pharmacophore. Each functional group dictates specific interactions with biological targets or transition metals.

  • The 1,2,4-Triazole Core: Acts as a bioisostere for amides and esters. Its high dipole moment and electron-rich nitrogen atoms make it an excellent hydrogen bond acceptor and a potent multidentate ligand for transition metals (e.g., Zn(II), Cu(II), Cd(II))[3].

  • The 3-Phenyl Group: Provides a planar, hydrophobic surface ideal for π−π stacking interactions within the hydrophobic pockets of target proteins (e.g., fungal cytochrome P450 enzymes)[4].

  • The 5-Carboxylic Acid: Serves as a primary anchor for salt-bridge formation in biological systems and as a bridging anionic ligand in the topological metamorphosis of 2D and 3D coordination polymers[1].

Pharmacophore Core Target Molecule Phenyl 3-Phenyl Group Core->Phenyl Triazole 1,2,4-Triazole Core Core->Triazole Carboxyl 5-Carboxylic Acid Core->Carboxyl Methyl 1-Methyl Group Core->Methyl Hydrophobic Pi-Pi Stacking Phenyl->Hydrophobic MetalCoord Metal Coordination Triazole->MetalCoord Carboxyl->MetalCoord SaltBridge Salt Bridges Carboxyl->SaltBridge Steric Conformational Locking Methyl->Steric

Fig 1. Pharmacophore mapping and functional group interactions of the molecule.

Synthetic Methodologies & Workflows

To synthesize 1-Methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylic acid with high regioselectivity, a cyclocondensation strategy is preferred over direct methylation of a pre-formed triazole (which often yields an inseparable mixture of N1 and N2 isomers). By utilizing methylhydrazine early in the workflow, the N-methyl position is unambiguously established.

Step-by-Step Experimental Protocol

Step 1: Amidrazone Formation

  • Procedure: Dissolve benzonitrile (1.0 eq) in anhydrous ethanol. Add a catalytic amount of sodium ethoxide, followed by methylhydrazine (1.1 eq).

  • Causality: The ethoxide acts as a catalyst to form an imidate intermediate in situ, which is rapidly attacked by the more nucleophilic nitrogen of methylhydrazine, yielding the corresponding N-methylbenzamidrazone.

Step 2: Cyclocondensation

  • Procedure: Cool the reaction mixture to 0°C. Dropwise, add ethyl oxalyl chloride (1.1 eq) and triethylamine (1.5 eq) as an acid scavenger. Reflux the mixture for 4 hours.

  • Causality: The amidrazone undergoes an acylation-cyclization cascade. The oxalyl group provides the necessary two-carbon fragment to close the 5-membered triazole ring, directly installing an ethyl ester at the C5 position.

Step 3: Saponification (Hydrolysis)

  • Procedure: Isolate the intermediate ester and dissolve it in a 1:1 mixture of THF and 2M aqueous NaOH. Stir at room temperature for 2 hours.

  • Causality: Alkaline hydrolysis selectively cleaves the ester bond without disrupting the highly stable aromatic triazole core.

Step 4: Acidification and Isolation

  • Procedure: Acidify the aqueous layer with 1M HCl to pH 2-3. Collect the resulting white precipitate via vacuum filtration, wash with cold distilled water, and recrystallize from ethanol.

  • Causality: The target molecule (pKa ~ 3.5) precipitates upon protonation. Recrystallization ensures the removal of inorganic salts and trace organic impurities.

SynthesisWorkflow Start Benzonitrile + Methylhydrazine Intermediate1 Amidrazone Intermediate Start->Intermediate1 Addition Intermediate2 Triazole Ester Intermediate1->Intermediate2 Cyclocondensation Reagent Ethyl Oxalyl Chloride Reagent->Intermediate2 Hydrolysis Alkaline Hydrolysis Intermediate2->Hydrolysis Saponification Product 1-Methyl-3-phenyl-1H- 1,2,4-triazole-5-carboxylic acid Hydrolysis->Product Acidification

Fig 2. Step-by-step synthetic workflow for the target triazole carboxylic acid.

Analytical Validation & Self-Validating Systems

To ensure trustworthiness and reproducibility, the synthesis protocol must function as a self-validating system. Relying on a single analytical method is insufficient; orthogonal techniques must be employed to confirm both identity and purity.

  • In-Process Monitoring (TLC & LC-MS): Reaction progress in Step 2 is monitored via Thin Layer Chromatography (TLC) using a UV lamp (254 nm), taking advantage of the chromophoric phenyl ring. Concurrently, LC-MS aliquots should confirm the disappearance of the amidrazone mass and the appearance of the ester intermediate.

  • Final Product Verification (High-Resolution Mass Spectrometry): Electrospray ionization (ESI-MS) of the final product must yield a definitive [M+H]+ peak at m/z=204.20 .

  • Structural Confirmation ( 1 H NMR): The 1 H NMR spectrum (in DMSO- d6​ ) serves as the ultimate proof of regiochemistry. A sharp, distinct singlet integrating to 3 protons around δ 4.0-4.2 ppm confirms the N-methyl group. The phenyl protons will appear as a multiplet between δ 7.4-8.1 ppm. The absence of an exchangeable triazole N-H proton confirms the success of the N-methylation.

Downstream Applications in Drug Development & Materials

The unique topological and electronic properties of 1-Methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylic acid make it a versatile precursor:

  • Antifungal and Antimicrobial Agents: Triazole-5-carboxylic acids are frequently coupled with imidazoles or other pharmacophores to create broad-spectrum antifungal agents. The triazole core acts as a potent inhibitor of lanosterol 14 α -demethylase, a critical enzyme in fungal cell membrane synthesis[4].

  • Metal-Organic Frameworks (MOFs): The molecule's ability to act as a multidentate μ3​

    • or μ4​ -donor (utilizing both the triazole nitrogens and the carboxylate oxygens) allows for the construction of multidimensional transition metal complexes. These MOFs exhibit unique topological metamorphosis and magnetic properties, making them valuable for catalysis and gas storage[1][3].

References

  • National Institutes of Health (PMC). "Multidimensional Transition Metal Complexes Based on 3-Amino-1H-1,2,4-triazole-5-carboxylic Acid." PMC,[Link]

  • ACS Publications. "1,2,4-Triazolyl-Carboxylate-Based MOFs Incorporating Triangular Cu(II)-Hydroxo Clusters: Topological Metamorphosis and Magnetism." Inorganic Chemistry,[Link]

  • RHHZ. "CAN catalyzed one-pot synthesis and docking study of some novel substituted imidazole coupled 1,2,4-triazole-5-carboxylic acids as antifungal agents." RHHZ,[Link]

Sources

A Comprehensive Technical Guide to the Preclinical Evaluation of 1-Methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylic acid: Pharmacokinetics and Preliminary Toxicity

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the preclinical pharmacokinetic (PK) and preliminary toxicological evaluation of 1-Methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylic acid (MPT-5C), a novel compound belonging to the versatile triazole class. Triazole derivatives have demonstrated significant potential across various therapeutic areas, and a thorough understanding of their absorption, distribution, metabolism, excretion (ADME), and toxicity profiles is paramount for successful drug development.[1] This document outlines a logical, tiered approach, beginning with in vitro cytotoxicity screening and progressing to in vivo pharmacokinetic and acute toxicity studies in rodent models. We delve into the scientific rationale behind experimental design choices, provide detailed, field-proven protocols, and discuss the interpretation of key data. The objective is to equip researchers, scientists, and drug development professionals with the necessary knowledge to de-risk novel chemical entities like MPT-5C efficiently, ensuring that only the most promising and safe candidates advance toward clinical trials.[2]

Section 1: Introduction to 1-Methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylic acid (MPT-5C)

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of pharmacological activities, including antifungal, antiviral, and anticancer properties. The incorporation of a carboxylic acid moiety can modulate physicochemical properties such as solubility, but may also introduce specific metabolic liabilities. Many drugs containing a carboxylic acid group are associated with idiosyncratic drug toxicity, potentially through the formation of reactive acyl glucuronide or acyl Coenzyme A (CoA) conjugates.[3][4]

Therefore, the preclinical assessment of MPT-5C must be a holistic process that integrates ADME and toxicology from the earliest stages.[5] This integrated approach allows for the early identification of potential liabilities, saving significant time and resources by preventing the late-stage failure of drug candidates due to unforeseen toxicity.[6] This guide provides a strategic workflow for generating a robust preliminary data package for MPT-5C.

Section 2: Foundational Screening: In Vitro Cytotoxicity

Expert Rationale: A foundational principle of modern drug development is the early assessment of a compound's potential for cellular harm. In vitro cytotoxicity assays are indispensable preclinical tools for this purpose.[7] They serve as a rapid and cost-effective method to measure a substance's toxic effects on cell viability and function, providing an initial indication of the therapeutic window.[8][9] By identifying cytotoxic liabilities early, we can prioritize resources for compounds with the most promising safety profiles.[6] We will utilize the widely accepted MTT assay, which measures the metabolic activity of cells as an indicator of their viability.[1]

Mandatory Visualization: In Vitro Screening Workflow

in_vitro_workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay & Analysis Compound MPT-5C Stock (DMSO) Treat Treat cells with serial dilutions of MPT-5C Compound->Treat Cells Cell Seeding (e.g., HepG2 in 96-well plate) Cells->Treat Incubate Incubate (e.g., 24-72 hours) Treat->Incubate MTT Add MTT Reagent Incubate->MTT Lyse Add Solubilizing Agent (e.g., DMSO) MTT->Lyse Read Measure Absorbance (570 nm) Lyse->Read Calculate Calculate % Viability & Determine IC50 Read->Calculate

Caption: Workflow for determining the in vitro cytotoxicity of MPT-5C using the MTT assay.

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Seed human hepatoma cells (HepG2) into a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of MPT-5C in sterile DMSO. Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from (for example) 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤0.5%.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared MPT-5C dilutions. Include wells with medium only (blank), cells with medium containing 0.5% DMSO (vehicle control), and cells with a known cytotoxic agent (positive control, e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Data Presentation: Hypothetical Cytotoxicity Data
Cell LineCompoundIncubation Time (h)IC₅₀ (µM)
HepG2MPT-5C48> 100
HEK293MPT-5C48> 100
DoxorubicinDoxorubicin481.2

This hypothetical data suggests MPT-5C has low intrinsic cytotoxicity, a favorable preliminary finding.

Section 3: In Vivo Pharmacokinetic Profiling

Expert Rationale: While in vitro data is informative, an in vivo study is essential to understand how a compound behaves within a complex biological system. Pharmacokinetic (PK) analysis reveals the journey of a drug through the body, quantifying its absorption, distribution, metabolism, and excretion (ADME).[10] This data is critical for bridging the gap between dose and exposure, informing dose selection for subsequent efficacy and toxicology studies, and predicting the potential for a therapeutic effect.[2] A well-designed rodent PK study provides foundational data on key parameters like peak concentration (Cmax), time to peak (Tmax), and overall drug exposure (AUC).[10]

Mandatory Visualization: In Vivo Pharmacokinetic Study Workflow

pk_workflow cluster_animal Animal Phase cluster_bioanalysis Bioanalytical Phase cluster_analysis Data Analysis Phase Acclimatize Acclimatize Animals (e.g., Sprague-Dawley Rats) Dose Administer MPT-5C (IV and PO routes) Acclimatize->Dose Sample Serial Blood Sampling (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) Dose->Sample Process Process Blood to Plasma & Store at -80°C Sample->Process Extract Protein Precipitation & Sample Extraction Process->Extract LCMS LC-MS/MS Analysis Extract->LCMS Concentration Generate Plasma Concentration-Time Curve LCMS->Concentration Calculate Calculate PK Parameters (Cmax, Tmax, AUC, t½) Concentration->Calculate Report Final Report Calculate->Report

Caption: Standard workflow for an in vivo pharmacokinetic study in rodents.

Experimental Protocol: Rodent Pharmacokinetic Study
  • Animal Model: Use male Sprague-Dawley rats (n=3-4 per group), weighing 200-250g. Acclimatize animals for at least 5 days before the study.[11]

  • Dosing Formulation: Prepare a clear solution of MPT-5C for intravenous (IV) administration (e.g., in saline with a co-solvent) and a uniform suspension for oral (PO) administration (e.g., in 0.5% methylcellulose).

  • Administration:

    • IV Group: Administer a single dose of MPT-5C (e.g., 2 mg/kg) via the tail vein.

    • PO Group: Administer a single dose of MPT-5C (e.g., 10 mg/kg) via oral gavage after an overnight fast.

  • Blood Sampling: Collect sparse blood samples (~100 µL) from each animal at specified time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant (e.g., K₂EDTA).

  • Plasma Preparation: Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma. Transfer the plasma to clean tubes and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of MPT-5C in rat plasma.

    • Thaw plasma samples and extract MPT-5C using protein precipitation with acetonitrile containing an appropriate internal standard.

    • Analyze the supernatant using the validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data.

Data Presentation: Hypothetical Pharmacokinetic Parameters
ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Tₘₐₓ (h)0.081.0
Cₘₐₓ (ng/mL)15002100
AUC₀₋ₜ (hng/mL)28009500
AUC₀₋ᵢₙf (hng/mL)28509650
t₁⸝₂ (h)3.54.1
CL (mL/h/kg)701-
Vd (L/kg)3.6-
Bioavailability (F%)-67.7%

This hypothetical data suggests MPT-5C is well-absorbed orally with moderate clearance and a half-life supportive of once or twice-daily dosing.

Section 4: Preliminary In Vivo Toxicity Assessment

Expert Rationale: The primary goal of preliminary in vivo toxicity studies is to ensure subject safety in subsequent studies and to identify potential target organs for toxicity.[12] This phase builds upon the in vitro results. Based on hazard classifications for close analogs of MPT-5C, which indicate potential for acute toxicity and skin/eye irritation, a cautious, dose-escalating approach is warranted.[13][14] An acute oral toxicity study, following established guidelines like OECD 425, is the standard first step to determine the median lethal dose (LD₅₀) and observe overt signs of toxicity following a single administration.[11][15] A subsequent repeated-dose study (e.g., 14-day) is then crucial to assess the effects of cumulative exposure.[16]

Mandatory Visualization: Tiered In Vivo Toxicity Testing Strategy

toxicity_workflow cluster_acute Acute Toxicity (Single Dose) cluster_subacute Sub-Acute Toxicity (Repeated Dose) node_start Start: MPT-5C with Favorable In Vitro Profile AcuteStudy Acute Oral Toxicity Study (OECD 425 Guideline) node_start->AcuteStudy AcuteEndpoints Endpoints: - Mortality (LD50) - Clinical Signs - Body Weight Changes - Gross Necropsy AcuteStudy->AcuteEndpoints SubacuteStudy 14-Day Repeated Dose Study AcuteEndpoints->SubacuteStudy Inform Dose Selection SubacuteEndpoints Endpoints: - Clinical Observations - Clinical Pathology (Hematology, Chemistry) - Organ Weights - Histopathology SubacuteStudy->SubacuteEndpoints node_decision Establish NOAEL (No-Observed-Adverse-Effect Level) SubacuteEndpoints->node_decision

Caption: A tiered strategy for preliminary in vivo toxicity evaluation of MPT-5C.

Experimental Protocol: Acute Oral Toxicity Study (Limit Test)
  • Guideline: The study is designed based on the OECD 425 guideline.

  • Animal Model: Use female Sprague-Dawley rats (as they are often slightly more sensitive), fasted overnight.

  • Dosing: Administer a single oral dose of MPT-5C at a limit dose of 2000 mg/kg to one animal.

  • Observation: Observe the animal closely for the first 4 hours for signs of toxicity (e.g., changes in skin, fur, eyes, respiration, and behavior) and then daily for a total of 14 days.[16]

  • Procedure:

    • If the first animal survives, dose four additional animals sequentially.

    • If the first animal dies, the main test is conducted at lower doses to determine the LD₅₀.

  • Endpoints: The primary endpoints are mortality, clinical signs of toxicity, and changes in body weight. At the end of the 14-day observation period, a gross necropsy is performed on all animals.

Experimental Protocol: 14-Day Repeated Dose Oral Toxicity Study
  • Dose Selection: Based on the acute toxicity results, select three dose levels (low, mid, high) and a vehicle control group. The high dose should be selected to produce some minimal toxicity but not mortality, often referred to as the Maximum Tolerated Dose (MTD).

  • Animal Model: Use both male and female Sprague-Dawley rats (n=5/sex/group).

  • Administration: Administer the selected doses of MPT-5C or vehicle daily via oral gavage for 14 consecutive days.

  • In-life Monitoring: Conduct daily clinical observations and record body weights twice weekly.

  • Terminal Procedures: At the end of the study (Day 15), collect blood for clinical pathology (hematology and serum chemistry). Euthanize the animals and perform a full necropsy. Record the weights of key organs (e.g., liver, kidneys, spleen, heart).

  • Histopathology: Preserve key organs in 10% neutral buffered formalin for histopathological examination by a veterinary pathologist. This examination is crucial for identifying target organs of toxicity at the microscopic level.

Data Presentation: Hypothetical Summary of 14-Day Toxicity Findings
FindingControl GroupLow Dose (50 mg/kg)Mid Dose (150 mg/kg)High Dose (500 mg/kg)
Clinical Signs NoneNoneNoneSlight lethargy
Body Weight Gain NormalNormalNormalSlightly reduced
Hematology WNL*WNLWNLWNL
Serum Chemistry WNLWNLWNL↑ ALT, ↑ AST (2-fold)
Key Organ Weights NormalNormalNormal↑ Liver weight
Histopathology (Liver) NormalNormalNormalMinimal centrilobular hypertrophy

WNL = Within Normal Limits. ALT = Alanine aminotransferase, AST = Aspartate aminotransferase. This hypothetical data points towards the liver as a potential target organ at high doses, warranting further investigation.

Section 5: Conclusion and Future Directions

This guide has outlined a robust, multi-faceted strategy for the initial characterization of 1-Methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylic acid. The hypothetical data generated through these protocols suggests MPT-5C is a compound with favorable drug-like properties: low intrinsic cytotoxicity, good oral bioavailability, a moderate half-life, and a manageable preliminary safety profile with the liver identified as a potential target organ only at high dose levels.

Key Mechanistic Insight: The observation of elevated liver enzymes (ALT, AST) and increased liver weight at the high dose, combined with the presence of the carboxylic acid moiety, strongly suggests that further investigation into the formation of reactive metabolites like acyl glucuronides or acyl-CoA conjugates is warranted.[4]

Recommended Next Steps:

  • Metabolite Identification: Conduct in vitro studies using human liver microsomes and hepatocytes to identify the major metabolic pathways and to specifically search for the formation of acyl glucuronide and CoA conjugates.[3]

  • Dose Range Finding in a Second Species: Initiate PK and dose-range-finding toxicity studies in a non-rodent species (e.g., Beagle dog) to comply with regulatory guidelines for preclinical safety assessment.[17]

  • Safety Pharmacology: Conduct studies to evaluate the effects of MPT-5C on vital functions, focusing on the cardiovascular, respiratory, and central nervous systems.[12]

By systematically following this integrated evaluation process, development teams can build a comprehensive understanding of a new chemical entity's profile, enabling informed, data-driven decisions to advance the most promising candidates into formal development.

References

A comprehensive list of all sources cited within this guide is provided below.

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay.
  • LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays.
  • Riss, T. L., & Moravec, R. A. (2008, June 15). Update on in vitro cytotoxicity assays for drug development. PubMed.
  • Anonymous. (n.d.). Investigation of the Usability of Some Triazole Derivative Compounds as Drug Active Ingredients by ADME and Molecular Docking Properties.
  • Benchchem. (2025, December). Comparative ADME-Tox Profiles of Novel Triazole Derivatives: A Guide for Drug Development.
  • IntechOpen. (2025, February 19). In Vitro Cytotoxicity Determination: Avoiding Pitfalls.
  • PubMed. (2022, April 15). Synthesis, in vitro cytotoxicity, molecular docking and ADME study of some indolin-2-one linked 1,2,3-triazole derivatives.
  • Isaicheva, K. K., & Kaplaushenko, A. H. (2025, November 24). Study of ADME characteristics of thioderivatives of 3,5-bis(5-mercapto-4-R-4H-1,2,4-triazol-3-yl)phenol. Current issues in pharmacy and medicine: science and practice.
  • PubMed. (2025, July 31). Synthesis, Antiproliferative Activity, ADME Profiling, and Docking Studies of Novel 1, 2, 3-Triazole Derivatives of 2-Amino and 2-Mercaptobenzoxazole.
  • Fiveable. (2025, August 15). Acute and chronic toxicity testing methods. Ecotoxicology.
  • Slideshare. (n.d.). ACUTE, SUB ACUTE & CHRONIC TOXICOLOGICAL STUDIES.
  • KNOWLEDGE - International Journal. (n.d.). methods for determining sub-acute, sub-chronic, and chronic toxicity of chemical compounds.
  • Scholars Research Library. (2024, November 22). Pharmacokinetics and Toxicology Assessment in Preclinical Studies.
  • ResearchGate. (2015, August 15). An Approach to Acute, Subacute, Subchronic, and Chronic Toxicity Assessment in Animal Models.
  • Informatics Journals. (2015, August 1). An Approach to Acute, Subacute, Subchronic, and Chronic Toxicity Assessment in Animal Models. Toxicology International.
  • NextSDS. (n.d.). methyl 1-methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylate.
  • NextSDS. (n.d.). sodium 1-methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylate.
  • genOway. (n.d.). Pharmacokinetic & Biodistribution - Preclinical PK analysis.
  • AMSbiopharma. (2025, August 11). Preclinical research strategies for drug development.
  • MDPI. (2023, February 10). In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2.
  • ACS Publications. (2015, November 11). Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated. Chemical Research in Toxicology.
  • ACS Publications. (2015, November 11). Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated. Chemical Research in Toxicology.
  • Anonymous. (n.d.). In Vitro and in Vivo toxicity Determination for Drug Discovery.
  • PPD. (n.d.). Preclinical Studies in Drug Development.
  • PMC. (2022, November 17). In vitro and in vivo acute toxicity of a novel citrate-coated magnetite nanoparticle.

Sources

Architecting Efficacy: A Comprehensive Technical Guide to 1-Methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the 1,2,4-triazole nucleus serves as a privileged scaffold, frequently deployed as a bioisostere for amide bonds and various heterocyclic rings[1]. Among its functionalized variants, 1-methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylic acid (CAS: 90145-38-3) represents a highly versatile building block. This technical guide explores the structural rationale, pharmacological applications, and synthetic methodologies associated with this specific scaffold and its closely related derivatives, providing drug development professionals with actionable, field-proven insights.

Structural Rationale and Pharmacophore Logic

The architectural brilliance of the 1-methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylic acid core lies in its precise spatial arrangement and electronic properties. The 1,2,4-triazole ring possesses strong hydrogen-bond accepting capabilities, a pronounced dipole moment, and pi-electron-deficient aromaticity, which collectively confer high stability against chemical and metabolic degradation[1].

  • N1-Methylation: The methyl group at the N1 position locks the molecule into a single tautomeric state (preventing the 1H 4H tautomerization). This causality is critical: it ensures a predictable 3D conformation during receptor binding and increases the overall lipophilicity (LogP) for enhanced membrane permeability.

  • C3-Phenyl Ring: This moiety acts as a hydrophobic anchor. In kinase targets, it frequently engages in π−π stacking interactions within hydrophobic pockets (e.g., the ATP-binding site of kinases)[1].

  • C5-Carboxylic Acid: The carboxylic acid serves as the primary vector for diversification. It allows for rapid conversion into amides, esters, and hydrazides, enabling fine-tuning of the structure-activity relationship (SAR)[2].

Pharmacophore Core 1-Methyl-3-phenyl-1H-1,2,4-triazole -5-carboxylic acid Core N1 N1-Methyl Group Locks Tautomerism Core->N1 C3 C3-Phenyl Ring π-π Stacking Core->C3 Triazole 1,2,4-Triazole Ring H-Bond Acceptor Core->Triazole C5 C5-Carboxylic Acid Derivatization Vector Core->C5

Fig 1. Logical pharmacophore mapping of the 1-methyl-3-phenyl-triazole scaffold.

Pharmacological Landscape and Mechanistic Pathways

Derivatives of 1,2,4-triazole carboxylic acids exhibit a broad spectrum of biological activities, driven by their ability to interact with diverse enzymatic targets.

Anticancer Activity: FAK and VEGFR-2 Inhibition

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase overexpressed in solid tumors. 1,2,4-triazole carboxylic acid derivatives have been identified as potent, ATP-competitive FAK inhibitors[1]. By blocking the ATP binding site, these derivatives repress the phosphorylation of downstream effectors such as PI3K, Akt, JNK, and STAT3, ultimately inducing apoptosis and cell cycle arrest[1]. Furthermore, structurally related thiazolo[3,2-b][1,2,4]triazole-5-carboxamides have demonstrated potent inhibition of VEGFR-2, suppressing tumor angiogenesis[3].

Signaling Drug Triazole-5-carboxylic Derivatives FAK Focal Adhesion Kinase (FAK) Drug->FAK ATP Competitive Inhibition PI3K PI3K Pathway FAK->PI3K Phosphorylation STAT3 STAT3 Pathway FAK->STAT3 Activation JNK JNK Pathway FAK->JNK Activation AKT Akt Pathway PI3K->AKT Outcome Apoptosis & Cell Cycle Arrest AKT->Outcome Downregulation STAT3->Outcome Downregulation JNK->Outcome Downregulation

Fig 2. Inhibition of the FAK signaling pathway by 1,2,4-triazole derivatives.

Anti-inflammatory and Antimicrobial Applications

Beyond oncology, the scaffold is highly relevant in inflammation and infectious diseases. 5-Phenyl-1-(substituted)-1H-1,2,4-triazole-3-carboxylic acid derivatives have been validated as selective COX-2 inhibitors. The triazole core acts as a rigid spacer, projecting the phenyl ring into the COX-2 specific hydrophobic pocket, achieving anti-inflammatory efficacy comparable to Celecoxib without ulcerogenic side effects[2]. In the antimicrobial space, imidazole-coupled 1,2,4-triazole-5-carboxylic acids act as potent CYP51 (lanosterol 14 α -demethylase) inhibitors, exhibiting antifungal activity equipotent to Fluconazole against Candida albicans[4].

Quantitative Data Summary

The following table synthesizes the biological efficacy of key 1,2,4-triazole carboxylic acid derivatives across various therapeutic targets:

Compound Class / ScaffoldTarget / Disease ModelKey DerivativeActivity MetricRef.
5-Pyridinyl-1,2,4-triazole carboxylic acidsFAK (HepG2 / Hep3B cells)Compound 3dIC 50​ = 18.10 nM[1]
Imidazole-coupled 1,2,4-triazole-5-carboxylic acidsCYP51 (Candida albicans)Compound M15Equipotent to Fluconazole[4]
5-Phenyl-1-pyridyl-1,2,4-triazole-3-carboxylic acidsCOX-2 / InflammationCompounds 16-32High Selectivity Index[2]
Thiazolo[3,2-b][1,2,4]triazole-5-carboxamidesVEGFR-2 Tyrosine KinaseVariousPotent Inhibition[3]

Synthetic Methodologies and Self-Validating Protocols

To leverage the 1-methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylic acid building block for SAR studies, the synthesis of carboxamide derivatives is the most common workflow. The following protocol outlines a robust, self-validating system for parallel library generation.

Protocol: Synthesis of Triazole-5-Carboxamides via HATU Coupling

Objective: To synthesize a library of 1-methyl-3-phenyl-1H-1,2,4-triazole-5-carboxamides with high yield and purity. Rationale: HATU is selected over traditional acid chlorides (SOCl 2​ ) to prevent the degradation of sensitive amine nucleophiles and avoid harsh acidic conditions. DIPEA is utilized as a non-nucleophilic base to ensure the amine remains unprotonated for nucleophilic attack.

Synthesis SM 1-Methyl-3-phenyl-1H- 1,2,4-triazole-5-carboxylic acid Act Activation (HATU, DIPEA, DMF) SM->Act 1.2 eq HATU 3.0 eq DIPEA Int O-At Active Ester Intermediate Act->Int Nuc Nucleophilic Addition (R-NH2) Int->Nuc 1.1 eq Amine Prod Triazole-5-carboxamide Derivatives Nuc->Prod 2-4h, RT

Fig 3. Self-validating synthetic workflow for triazole-5-carboxamide derivatives.

Step-by-Step Methodology:

  • Dissolution: Suspend 1-methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M).

    • Causality: Anhydrous DMF prevents competitive hydrolysis of the highly reactive O-At ester intermediate.

    • Self-Validation Checkpoint: Complete visual dissolution indicates readiness for activation.

  • Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir at room temperature for 15 minutes.

    • Causality: The generation of the O-At active ester is rapid. The excess DIPEA neutralizes the system.

    • Self-Validation Checkpoint: An LC-MS aliquot will show the disappearance of the starting material mass (m/z [M+H] + 204.07) and the appearance of the intermediate mass.

  • Nucleophilic Addition: Add the desired primary or secondary amine (1.1 eq) dropwise. Stir at room temperature for 2-4 hours.

    • Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 1:1, UV 254 nm). The reaction is complete when the active ester spot is fully consumed.

  • Quenching and Workup: Dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO 3​ , 1M HCl, and brine.

    • Causality: NaHCO 3​ removes acidic byproducts (HOAt), HCl removes unreacted amine, and brine extracts residual DMF from the organic layer.

  • Purification: Dry the organic layer over anhydrous Na 2​ SO 4​ , concentrate in vacuo, and purify via flash column chromatography to yield the final carboxamide.

Conclusion

The 1-methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylic acid scaffold is a masterclass in molecular design. By combining a metabolically stable, hydrogen-bonding triazole core with a lipophilic N-methyl group and a π -stacking phenyl ring, it provides an ideal foundation for targeting complex kinases (FAK, VEGFR-2) and enzymes (COX-2, CYP51). Utilizing self-validating synthetic protocols allows researchers to efficiently map the chemical space of this scaffold, accelerating the discovery of novel therapeutics.

References

  • Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic acid skeleton. nih.gov. 1

  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. chemmethod.com. 5

  • Pharmacophore Elucidation and Molecular Docking Studies on 5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic Acid Derivatives as COX-2 Inhibitors. nih.gov. 2

  • CAN catalyzed one-pot synthesis and docking study of some novel substituted imidazole coupled 1,2,4-triazole-5-carboxylic acids as antifungal agents. rhhz.net. 4

  • 6 methylthiazols and the carboxamides derivatives of triazole 5 and application. google.com. 3

Sources

Methodological & Application

Application Note & Protocol: A Step-by-Step Guide to the Synthesis of 1-Methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 1-Methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The described methodology is a robust and efficient multi-step synthesis designed for researchers in both academic and industrial settings. This guide emphasizes the underlying chemical principles, explains the rationale behind procedural choices, and offers practical insights to ensure a successful and reproducible outcome. The protocol is structured to be self-validating, with clear checkpoints and characterization steps.

Introduction

The 1,2,4-triazole moiety is a cornerstone in the development of pharmaceutical agents, exhibiting a wide array of biological activities including antifungal, antiviral, anti-inflammatory, and anticancer properties.[1][2] The specific substitution pattern of 1-Methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylic acid makes it a valuable scaffold for further chemical elaboration in drug discovery programs. This guide details a reliable synthetic route, commencing from readily available starting materials and proceeding through the formation of a key amidrazone intermediate, followed by cyclization and subsequent hydrolysis to yield the target carboxylic acid.

Overall Synthetic Strategy

The synthesis of 1-Methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylic acid is approached via a multi-step sequence. The core of this strategy involves the formation of the 1,2,4-triazole ring through the cyclization of an N-acylamidrazone intermediate. This method offers high regioselectivity, which is crucial for obtaining the desired 1,3,5-trisubstituted pattern.[3][4][5]

The overall workflow can be visualized as follows:

Synthesis_Workflow A Step 1: Synthesis of Ethyl Benzimidate B Step 2: Formation of N-Methyl-benzamidrazone A->B Methylhydrazine C Step 3: Acylation and Cyclization to form Ethyl 1-Methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylate B->C Ethyl Oxalyl Chloride D Step 4: Hydrolysis to 1-Methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylic acid C->D Base Hydrolysis Reaction_Mechanism cluster_0 Acylation cluster_1 Cyclization & Dehydration Amidrazone N-Methyl-benzamidrazone Intermediate1 N-Acylamidrazone Intermediate Amidrazone->Intermediate1 + AcylChloride Ethyl Oxalyl Chloride AcylChloride->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Heat EsterProduct Ethyl 1-Methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylate Intermediate2->EsterProduct - H2O

Sources

Application Note: HPLC Method Development and Validation for 1-Methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Pharmaceutical Researchers, and Quality Control Scientists.

Introduction and Chemical Profiling

1-Methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylic acid (CAS: 90145-38-3) is a highly functionalized heterocyclic compound[1]. Triazole derivatives are critical structural motifs in pharmaceutical chemistry, frequently utilized as active pharmaceutical ingredients (APIs) or key intermediates in the synthesis of antifungal and antiepileptic agents[2]. Quantifying this specific carboxylic acid derivative requires a nuanced approach to High-Performance Liquid Chromatography (HPLC) due to its dual functional nature: a weakly basic triazole ring paired with a highly polar, acidic carboxylate group[3].

Mechanistic Rationale for Chromatographic Choices

Method development for complex heterocycles is not a trial-and-error process; it is dictated by the physicochemical properties of the analyte.

Mobile Phase pH and Ionization Control (The Causality)

The most critical parameter in retaining 1-Methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylic acid on a reversed-phase (RP) column is mobile phase pH. The carboxylic acid moiety has an estimated pKa of approximately 3.0.

  • If pH > 4.0: The carboxylic acid deprotonates into a negatively charged carboxylate ion. This drastically increases its polarity, leading to premature elution (eluting near the void volume) and severe peak tailing due to secondary electrostatic repulsions[3].

  • If pH < 2.5: The acidic group remains fully protonated (neutral). In this state, the molecule's hydrophobicity is dictated by the phenyl ring and the uncharged triazole core, allowing for strong, predictable partitioning into the C18 stationary phase.

Therefore, an acidic modifier—specifically 0.1% Trifluoroacetic acid (TFA) (pH ~2.0)—is employed to suppress ionization and ensure sharp peak symmetry.

Stationary Phase and Detection

A standard end-capped C18 column is selected. The end-capping process masks residual surface silanols on the silica support, preventing unwanted secondary interactions with the nitrogen atoms of the triazole ring. For detection, the highly conjugated π -system of the phenyl-triazole backbone exhibits strong UV absorbance. A wavelength of 250 nm is optimal, as it captures the π→π∗ transitions while avoiding the baseline noise typical of lower wavelengths[4].

G A 1-Methyl-3-phenyl-1H- 1,2,4-triazole-5-carboxylic acid B pH > 4.0 (Ionized Carboxylate) A->B Improper Buffer C pH < 2.5 (Protonated Acid) A->C Acidic Modifier D Poor Retention & Peak Tailing B->D Charge Repulsion E Strong Hydrophobic Retention & Sharp Peak Symmetry C->E C18 Partitioning F Optimal Mobile Phase: 0.1% TFA (pH ~2.0) E->F Method Selected

Caption: Logic diagram for mobile phase pH optimization based on analyte ionization.

Experimental Protocol: A Self-Validating System

To ensure trustworthiness and data integrity, this protocol integrates System Suitability Testing (SST) directly into the workflow. An analytical run is only considered valid if the SST criteria are met prior to sample injection, aligning with ICH Q2(R2) guidelines[5][6].

Chromatographic Conditions
ParameterSpecificationRationale
Column C18, 150 mm × 4.6 mm, 5 µm (End-capped)Provides optimal hydrophobic retention and minimizes silanol interactions.
Mobile Phase A 0.1% TFA in Ultrapure Water (pH ~2.0)Suppresses carboxylic acid ionization for peak sharpness.
Mobile Phase B HPLC-Grade AcetonitrileStrong organic modifier to elute the hydrophobic phenyl ring.
Elution Mode Isocratic: 60% A / 40% BEnsures baseline stability and reproducible retention times[4].
Flow Rate 1.0 mL/minBalances analysis speed with optimal van Deemter efficiency.
Column Temperature 30 °CReduces mobile phase viscosity and stabilizes partitioning thermodynamics.
Detection UV at 250 nmMaximizes signal-to-noise ratio for the conjugated triazole system[4].
Injection Volume 10 µLPrevents column overloading while maintaining sensitivity.
Step-by-Step Methodology

Step 1: Reagent and Mobile Phase Preparation

  • Add 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA) to 1000 mL of ultrapure water (18.2 MΩ·cm) to prepare Mobile Phase A.

  • Filter both Mobile Phase A and B (Acetonitrile) through a 0.22 µm PTFE membrane filter and degas via sonication for 10 minutes.

Step 2: Standard Preparation

  • Stock Solution: Accurately weigh 10.0 mg of 1-Methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylic acid reference standard. Dissolve in 10 mL of Methanol to yield a 1.0 mg/mL stock solution.

  • Working Standards: Dilute the stock solution with the mobile phase (60:40 Water/Acetonitrile) to create a calibration curve ranging from 1.0 µg/mL to 50.0 µg/mL.

Step 3: System Suitability Testing (Self-Validation Gatekeeper)

  • Inject the 10.0 µg/mL standard solution six consecutive times.

  • Calculate the Relative Standard Deviation (RSD) of the peak area. Proceed to sample analysis ONLY if RSD ≤ 2.0%.

  • Verify that the tailing factor ( Tf​ ) is ≤ 1.5 and the theoretical plate count ( N ) is ≥ 5000.

Step 4: Sample Analysis

  • Inject blank diluent to confirm the absence of ghost peaks or carryover.

  • Inject unknown samples in duplicate, bracketing with a known standard every 10 injections to verify system stability.

Workflow S1 1. Mobile Phase Preparation S2 2. Column Equilibration S1->S2 S3 3. System Suitability (SST) S2->S3 S4 4. Sample Injection S3->S4 S5 5. Data Analysis & ICH Q2(R2) S4->S5

Caption: Experimental workflow for HPLC analysis and self-validation.

Validation Framework (ICH Q2(R2) Compliance)

To ensure the method is "fit for purpose," it must be validated according to the latest ICH Q2(R2) guidelines, which emphasize a lifecycle approach and robustness[5][7][8]. The following table summarizes the required validation parameters and their acceptance criteria for this specific assay.

Validation ParameterICH Q2(R2) MethodologyAcceptance Criteria
Specificity Inject blank, placebo, and spiked sample. Check for co-eluting peaks at the analyte retention time.Resolution ( Rs​ ) > 2.0 between the analyte and any adjacent impurity[6].
Linearity Minimum of 5 concentrations across the intended range (e.g., 1.0 to 50.0 µg/mL).Correlation coefficient ( R2 ) ≥ 0.999. Residuals must be randomly distributed[6].
Accuracy (Recovery) Spike samples at 80%, 100%, and 120% of the target concentration (n=3 for each level).Mean recovery between 98.0% and 102.0%[9].
Precision (Repeatability) 6 replicate injections of the 100% target concentration standard.Peak area RSD ≤ 2.0%[9].
Detection Limit (LOD) Calculated based on the standard deviation of the response ( σ ) and the slope ( S ): LOD=3.3×(σ/S) Signal-to-noise (S/N) ratio ≥ 3:1[10].
Quantitation Limit (LOQ) Calculated as LOQ=10×(σ/S) Signal-to-noise (S/N) ratio ≥ 10:1 with acceptable precision and accuracy[10].
Robustness Deliberate small variations in flow rate (±0.1 mL/min), pH (±0.2 units), and column temperature (±5 °C).System suitability criteria (RSD, tailing factor) must still be met[8][9].

References

  • ICH Q2(R2) Validation of Analytical Procedures - ICH.ich.org.
  • ICH Q2 (R2) Validation of Analytical Procedures - MasterControl.mastercontrol.com.
  • ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs.intuitionlabs.ai.
  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.qbdgroup.com.
  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline - EMA.europa.eu.
  • 90145-38-3 | 1-Methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylic acid | BLD Pharm.bldpharm.com.
  • Determination of Rufinamide in the Presence of 1-[(2,6-Difluorophenyl)Methyl]-1H-1,2,3-Triazole-4 Carboxylic Acid Using RP-HPLC.researchgate.net.
  • Rapid and Simple Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Simultaneous Quantifications of Triazole Antifungals.nih.gov.
  • Application Notes and Protocols for the HPLC Analysis of 1,2,4-Triazole Compounds - Benchchem.benchchem.com.
  • A New HPLC Validated Method for Therapeutic Monitoring Of Triazoles in Human Plasma.walshmedicalmedia.com.

Sources

Application Note: A Guide to the Definitive Structural Elucidation of 1-Methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylic acid using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive protocol and in-depth analysis for the structural characterization of 1-Methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylic acid using one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Substituted 1,2,4-triazoles are a cornerstone in medicinal chemistry and drug development, recognized for their broad spectrum of biological activities.[1][2] Consequently, unambiguous structural verification is a critical step in their synthesis and development pipeline. This document serves as a practical guide for researchers and scientists, detailing everything from optimal sample preparation and data acquisition parameters to the nuanced interpretation of the resulting spectra, ensuring both accuracy and confidence in the final structural assignment.

Introduction: The Imperative for NMR in Heterocyclic Drug Candidates

1-Methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylic acid is a heterocyclic compound featuring several key functional groups: a triazole core, a phenyl substituent, an N-methyl group, and a carboxylic acid moiety. Each of these groups imparts distinct electronic and steric properties that influence the molecule's potential biological interactions. NMR spectroscopy stands as the preeminent analytical technique for the structural elucidation of such organic molecules in solution. It provides precise information about the chemical environment, connectivity, and relative abundance of magnetically active nuclei (primarily ¹H and ¹³C), making it an indispensable tool for confirming molecular identity and purity.[3] This guide explains the causality behind the experimental choices, ensuring a robust and reproducible characterization.

Molecular Structure and Atom Numbering

A clear understanding of the molecular framework is essential for assigning NMR signals. The structure and IUPAC-recommended numbering for 1-Methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylic acid are presented below. This numbering will be used for all subsequent spectral assignments.

Figure 1: Molecular structure and numbering of 1-Methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylic acid.

Experimental Protocols: A Self-Validating Workflow

Figure 2: Workflow for NMR-based structural characterization.

Protocol for Sample Preparation

The choice of solvent is the most critical decision in preparing an NMR sample for a carboxylic acid.

  • Causality: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Unlike protic solvents (like D₂O or Methanol-d₄), it does not readily exchange with the acidic carboxylic proton, allowing this key proton to be observed.[4][5] Furthermore, DMSO is an excellent solvent for many polar organic compounds, ensuring complete dissolution.[6][7]

Step-by-Step Method:

  • Weighing: Accurately weigh 10-15 mg of the dried compound for ¹H NMR (25-50 mg is optimal if a high-quality ¹³C NMR is also required from the same sample) into a clean, small vial.[8]

  • Solvation: Add approximately 0.7 mL of high-purity DMSO-d₆ to the vial.

  • Dissolution: Gently vortex or warm the vial slightly to ensure the sample is fully dissolved. A clear, particulate-free solution is essential for high-resolution spectra.

  • Transfer: Using a clean glass Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Avoid introducing any solid particles.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with a permanent marker.

Protocol for NMR Data Acquisition

These parameters are suggested for a 400 MHz or 500 MHz spectrometer.

¹H NMR Spectroscopy:

  • Experiment: Standard 1D proton experiment.

  • Solvent: DMSO-d₆.

  • Temperature: 298 K.

  • Sweep Width: -2 to 16 ppm. This wide range ensures that the highly deshielded carboxylic acid proton is captured.

  • Number of Scans (NS): 16 scans. This is typically sufficient for good signal-to-noise for a sample of this concentration.

  • Relaxation Delay (D1): 2 seconds. A sufficient delay ensures quantitative integration.

  • Referencing: The residual solvent peak of DMSO-d₅ should be calibrated to δ 2.50 ppm.[9][10]

¹³C{¹H} NMR Spectroscopy:

  • Experiment: Standard 1D carbon experiment with broadband proton decoupling.

  • Causality: Proton decoupling simplifies the spectrum by collapsing all carbon signals into singlets, which aids in identification and improves the signal-to-noise ratio.

  • Sweep Width: 0 to 200 ppm. This covers the full range of expected carbon chemical shifts, from the methyl carbon to the carbonyl carbon.[11]

  • Number of Scans (NS): 1024 scans or more. A higher number of scans is necessary to compensate for the low natural abundance (~1.1%) of the ¹³C isotope.[8]

  • Relaxation Delay (D1): 2-5 seconds.

  • Referencing: The solvent peak of DMSO-d₆ should be calibrated to δ 39.51 ppm.[9][10]

Spectral Interpretation and Data Analysis

The following sections predict the expected NMR signals based on the known effects of the molecule's functional groups and electronic structure.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show four distinct groups of signals corresponding to the four types of protons in the molecule.

Table 1: Predicted ¹H NMR Spectral Data for 1-Methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylic acid in DMSO-d₆

Assigned ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale and Commentary
-COOH> 13.0Broad Singlet (br s)1HThe carboxylic acid proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and intramolecular hydrogen bonding. Its signal is often broad and its chemical shift is concentration-dependent.[4][12] This signal will disappear upon adding a drop of D₂O to the sample tube, confirming its assignment.[5][12]
Phenyl (C₂'H, C₆'H)~ 8.0 - 8.2Multiplet (m)2HThese ortho protons are deshielded by the electron-withdrawing effect of the triazole ring to which the phenyl group is attached.
Phenyl (C₃'H, C₄'H, C₅'H)~ 7.5 - 7.7Multiplet (m)3HThe meta and para protons of the phenyl ring typically appear slightly upfield from the ortho protons and often overlap to form a complex multiplet.[7]
N-CH₃~ 4.1 - 4.3Singlet (s)3HThe methyl group is attached to a nitrogen atom within an aromatic heterocyclic system, which causes a significant downfield shift compared to an aliphatic N-methyl group. The signal is a singlet as there are no adjacent protons to couple with.
Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show 8 distinct signals, corresponding to the 8 chemically non-equivalent carbon atoms in the molecule's symmetric structure.

Table 2: Predicted ¹³C NMR Spectral Data for 1-Methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylic acid in DMSO-d₆

Assigned CarbonsPredicted Chemical Shift (δ, ppm)Rationale and Commentary
-C OOH~ 160 - 165The carbonyl carbon of the carboxylic acid is significantly deshielded and appears far downfield.[4][11][12]
Triazole C5~ 158 - 162This triazole carbon is attached to the electron-withdrawing carboxylic acid group, placing it in the downfield region of the heteroaromatic carbons.[13]
Triazole C3~ 155 - 159This triazole carbon is attached to the phenyl group. Its exact shift relative to C5 depends on the combined electronic effects of the substituents.[13][14]
Phenyl C1' (ipso)~ 128 - 132The ipso-carbon, directly attached to the triazole ring, often has a lower intensity and its shift is influenced by the heterocycle.
Phenyl C4' (para)~ 130 - 133The para-carbon chemical shift is sensitive to the electronic character of the substituent on the C1' position.
Phenyl C2', C6' (ortho)~ 126 - 129These carbons are shielded relative to the para-carbon.
Phenyl C3', C5' (meta)~ 129 - 131The chemical shifts of the meta-carbons are generally close to that of unsubstituted benzene.
N-C H₃~ 35 - 40The N-methyl carbon appears in the aliphatic region but is deshielded due to its attachment to the electronegative nitrogen atom of the triazole ring.

Conclusion

The combination of ¹H and ¹³C NMR spectroscopy provides an unequivocal method for the structural confirmation of 1-Methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylic acid. By following the detailed protocols for sample preparation and data acquisition outlined in this note, researchers can obtain high-fidelity spectra. The subsequent analysis, guided by the predicted chemical shifts and signal characteristics presented, allows for a confident and complete assignment of all proton and carbon signals, thereby validating the molecular structure. This robust analytical workflow is fundamental for quality control and advancing the development of novel triazole-based compounds.

References

  • ResearchGate. (n.d.). Synthesis and spectral characterization of 1,2,4-triazole derivatives. Retrieved from ResearchGate. [Link]

  • AIP Publishing. (2022, February 4). Synthesis and spectral characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings. [Link]

  • AIP Publishing. (n.d.). Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. AIP Conference Proceedings. [Link]

  • Murti, Y., Agnihotri, R., & Pathak, D. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry, 1(2), 42-46. [Link]

  • National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Shodhganga. [Link]

  • ResearchGate. (n.d.). ¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles (3a, 3b) (DMSO-d6, ppm). Retrieved from ResearchGate. [Link]

  • MDPI. (2025, April 10). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules. [Link]

  • MDPI. (2023, May 18). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. International Journal of Molecular Sciences. [Link]

  • PubMed. (2009, November 15). 1H NMR, 13C NMR and mass spectral studies of some Schiff bases derived from 3-amino-1,2,4-triazole. Magnetic Resonance in Chemistry. [Link]

  • JoVE. (n.d.). NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from JoVE. [Link]

  • MDPI. (2024, March 14). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Processes. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). [Link]

  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • University of Colorado Boulder. (n.d.). 13C NMR Chemical Shift Table. [Link]

  • The Royal Society of Chemistry. (2014). 1H and 13C NMR Data for triazole 1. Supplementary Information. [Link]

  • YouTube. (2024, June 17). CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids. [Link]

  • SciSpace. (1974). 1H- and 13C-NMR spectra of phenyl-substituted azole derivatives part 2, a conformational study. Acta Chemica Scandinavica. [Link]

Sources

Application Notes and Protocols for 1-Methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylic Acid in Agricultural Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 1,2,4-triazole scaffold is a cornerstone in modern agricultural chemistry, serving as a versatile building block for a wide range of highly effective fungicides, herbicides, and plant growth regulators.[1][2][3] The unique chemical properties of the triazole ring, including its stability to metabolic degradation and its ability to interact with various biological targets, have led to the development of numerous commercially successful agrochemicals.[4] Derivatives of 1,2,4-triazole are integral to crop protection and yield enhancement strategies worldwide.[1][3] This document provides detailed application notes and proposed protocols for the investigation of 1-Methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylic acid , a specific derivative, within the agricultural sector. While direct efficacy data for this particular compound is not extensively published, its structural features suggest potential applications based on well-established structure-activity relationships (SAR) within the triazole class of agrochemicals.

Compound Profile: 1-Methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylic acid

  • IUPAC Name: 1-Methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylic acid

  • CAS Number: 815588-93-3[5]

  • Molecular Formula: C₁₀H₉N₃O₂

  • Molecular Weight: 203.20 g/mol

  • Structure:

    • A 1,2,4-triazole ring

    • A methyl group at the N1 position

    • A phenyl group at the C3 position

    • A carboxylic acid group at the C5 position

The presence of the phenyl group and the carboxylic acid moiety are significant, as these functional groups are known to influence the biological activity and systemicity of agrochemicals. The carboxylic acid group, in particular, can affect the compound's solubility and transport within the plant, potentially mimicking natural plant hormones or interacting with specific enzymes.

Proposed Agricultural Applications and Scientific Rationale

Based on the extensive literature on 1,2,4-triazole derivatives, we propose that 1-Methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylic acid be investigated for the following applications:

Fungicidal Activity

Rationale: Triazole fungicides are a major class of agricultural chemicals that act as sterol demethylation inhibitors (DMIs). They inhibit the C14-demethylase enzyme (CYP51), which is crucial for the biosynthesis of ergosterol, a vital component of fungal cell membranes.[1][3] The disruption of ergosterol synthesis leads to the accumulation of toxic sterol precursors and ultimately, the death of the fungal pathogen. Many potent triazole fungicides feature an aromatic (phenyl) group and a heterocyclic (triazole) core. While the specific side chain at the 5-position can vary, the overall structure of 1-Methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylic acid aligns with the general pharmacophore of DMI fungicides.

Herbicidal Activity

Rationale: Certain 1,2,4-triazole derivatives exhibit potent herbicidal activity.[6][7] Their mechanisms of action can vary, with some acting as inhibitors of acetolactate synthase (ALS) or protoporphyrinogen oxidase (PPO). The carboxylic acid moiety is a common feature in some classes of herbicides, such as the phenoxyalkanoic acids, where it contributes to their auxin-like activity and translocation within the plant.[8] It is plausible that 1-Methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylic acid could exhibit herbicidal properties by interfering with essential amino acid biosynthesis or other vital plant processes.

Plant Growth Regulation

Rationale: The structural similarity of some synthetic compounds to natural plant hormones allows them to act as plant growth regulators (PGRs). Carboxylic acid-containing compounds can sometimes mimic auxins or other plant hormones. Furthermore, some triazole compounds are known to influence plant development.[1] For instance, they can affect gibberellin biosynthesis, leading to changes in plant stature, or influence ethylene production, which can impact processes like fruit thinning and ripening.[9] The specific structure of 1-Methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylic acid warrants investigation into its potential to modulate plant growth and development.

Experimental Protocols

The following protocols are designed as a starting point for researchers to evaluate the potential agricultural applications of 1-Methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylic acid.

Protocol 1: Synthesis of 1-Methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylic acid

This protocol is a generalized procedure based on common synthetic routes for similar 1,2,4-triazole derivatives.

Workflow for Synthesis

cluster_0 Step 1: Synthesis of Phenylhydrazonoyl Chloride cluster_1 Step 2: Cycloaddition with Methyl Isocyanoacetate cluster_2 Step 3: Hydrolysis A Benzaldehyde C Phenylhydrazone intermediate A->C Condensation B Phenylhydrazine B->C E Phenylhydrazonoyl Chloride C->E D Chlorination (e.g., NCS) D->E H Cycloaddition E->H F Methyl Isocyanoacetate F->H G Base (e.g., Triethylamine) G->H I Methyl 1-methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylate H->I L Hydrolysis I->L J Base (e.g., NaOH) J->L K Acidification (e.g., HCl) M 1-Methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylic acid L->M

Caption: Synthetic pathway for 1-Methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylic acid.

Materials:

  • Benzaldehyde

  • Phenylhydrazine

  • N-Chlorosuccinimide (NCS) or similar chlorinating agent

  • Methyl isocyanoacetate

  • Triethylamine

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Appropriate solvents (e.g., ethanol, dichloromethane, water)

Procedure:

  • Synthesis of Phenylhydrazonoyl Chloride: a. React benzaldehyde with phenylhydrazine in a suitable solvent like ethanol to form the corresponding phenylhydrazone. b. Treat the phenylhydrazone with a chlorinating agent such as N-chlorosuccinimide in a solvent like dichloromethane to yield the phenylhydrazonoyl chloride. c. Purify the product by recrystallization or column chromatography.

  • Cycloaddition: a. Dissolve the phenylhydrazonoyl chloride and methyl isocyanoacetate in an appropriate solvent. b. Add a base, such as triethylamine, dropwise to the mixture at a controlled temperature (e.g., 0 °C). c. Allow the reaction to proceed until completion, monitoring by TLC. d. Work up the reaction mixture to isolate the crude methyl 1-methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylate.

  • Hydrolysis: a. Dissolve the ester from the previous step in a mixture of ethanol and aqueous sodium hydroxide. b. Heat the mixture to reflux and monitor the reaction until the ester is fully hydrolyzed. c. Cool the reaction mixture and acidify with hydrochloric acid to precipitate the carboxylic acid. d. Filter, wash with water, and dry the final product, 1-Methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylic acid. e. Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Fungicidal Assay

This protocol outlines a standard method for assessing the fungicidal activity of the compound against common plant pathogens.

Workflow for In Vitro Fungicidal Assay

A Prepare stock solution of test compound in DMSO D Add test compound to PDA at various concentrations A->D B Prepare potato dextrose agar (PDA) medium C Autoclave PDA and cool to 45-50°C B->C C->D E Pour amended PDA into Petri dishes D->E F Inoculate plates with mycelial plugs of test fungi E->F G Incubate at 25-28°C F->G H Measure colony diameter after 3-7 days G->H I Calculate percentage inhibition and EC50 value H->I

Caption: Workflow for evaluating in vitro fungicidal activity.

Materials:

  • 1-Methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylic acid

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA)

  • Cultures of test fungi (e.g., Fusarium graminearum, Botrytis cinerea, Rhizoctonia solani)

  • Sterile Petri dishes

  • Commercial fungicide (e.g., Tebuconazole) as a positive control

Procedure:

  • Stock Solution Preparation: Prepare a 10,000 ppm stock solution of the test compound in DMSO.

  • Media Preparation: Prepare PDA according to the manufacturer's instructions and autoclave.

  • Amended Media: Cool the autoclaved PDA to 45-50°C. Add appropriate volumes of the stock solution to the molten PDA to achieve final concentrations of 0.1, 1, 10, 50, and 100 ppm. Also prepare a solvent control (DMSO only) and a positive control with a commercial fungicide.

  • Plating: Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation: Place a 5 mm mycelial plug from the edge of an actively growing culture of the test fungus in the center of each plate.

  • Incubation: Incubate the plates at 25-28°C in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.

  • Analysis: Calculate the percentage of mycelial growth inhibition using the formula:

    • Inhibition (%) = [(dc - dt) / dc] * 100

    • Where dc is the average diameter of the colony in the control and dt is the average diameter of the colony in the treated plate.

  • Determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) value by probit analysis.

Data Presentation:

CompoundConcentration (ppm)% Inhibition of Fusarium graminearumEC₅₀ (ppm)
Test Compound 0.1
1
10
50
100
Tebuconazole 0.1
1
10
50
100
Protocol 3: Herbicidal Activity Screening

This protocol describes a pre-emergence and post-emergence herbicidal screening method.

Workflow for Herbicidal Screening

cluster_pre Pre-emergence cluster_post Post-emergence A Sow weed seeds in pots B Apply test compound solution to soil surface A->B C Incubate in greenhouse B->C D Assess germination and growth after 14-21 days C->D E Grow weeds to 2-3 leaf stage F Spray foliage with test compound solution E->F G Incubate in greenhouse F->G H Assess phytotoxicity after 7-14 days G->H

Caption: Pre- and post-emergence herbicidal screening workflow.

Materials:

  • 1-Methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylic acid

  • Acetone and a surfactant (e.g., Tween 20)

  • Seeds of monocot and dicot weeds (e.g., Echinochloa crus-galli, Amaranthus retroflexus)

  • Pots with a standard soil mix

  • Commercial herbicide (e.g., Glyphosate or a relevant triazole herbicide) as a positive control

Procedure:

  • Test Solution Preparation: Dissolve the test compound in acetone with a surfactant and dilute with water to the desired concentrations (e.g., 100, 250, 500, 1000 g a.i./ha).

  • Pre-emergence Test: a. Sow seeds of the test weed species in pots. b. Apply the test solution evenly to the soil surface. c. Place the pots in a greenhouse and water as needed. d. After 14-21 days, assess the herbicidal effect by counting the number of emerged plants and visually rating the injury on a scale of 0 (no effect) to 100 (complete kill).

  • Post-emergence Test: a. Grow the test weed species in pots until they reach the 2-3 leaf stage. b. Spray the foliage of the plants with the test solution until runoff. c. Return the pots to the greenhouse. d. After 7-14 days, visually assess the phytotoxicity on a scale of 0 to 100.

Data Presentation:

CompoundApplication Rate (g a.i./ha)Pre-emergence % Injury (E. crus-galli)Post-emergence % Injury (A. retroflexus)
Test Compound 100
250
500
1000
Commercial Herbicide (Relevant Rate)

Conclusion

1-Methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylic acid represents a promising, yet underexplored, molecule within the vast landscape of agricultural chemistry. Its structural similarity to known bioactive triazoles provides a strong rationale for its investigation as a potential fungicide, herbicide, or plant growth regulator. The protocols outlined in this document offer a systematic approach for researchers and drug development professionals to elucidate the biological activity of this compound and to determine its potential for development as a novel agrochemical. Rigorous adherence to these, or similar, standardized testing methodologies will be crucial in uncovering the full potential of this and other novel chemical entities in addressing the ongoing challenges of global food security.

References

  • The Role of 1,2,4-Triazole in Modern Agrochemicals. (2026, March 22).
  • The Significance of 1, 2, 4 Triazoles in Agriculture Science: A Review. RJPT.
  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. (2025, April 10). PMC.
  • A Review on Synthesis and Biological Activity of 1,2,4-triazole Deriv
  • Synthesis of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic Acid Derivatives of Potential Anti-Inflammatory Activity. (2006, January 15). PubMed.
  • Synthesis and fungicidal activity of phenazine-1-carboxylic triazole deriv
  • Synthesis and fungicidal activity of phenazine-1-carboxylic triazole deriv
  • Design, Synthesis, and Herbicidal Activity of Thioether Containing 1,2,4-Triazole Schiff Bases as Transketolase Inhibitors. (2021, September 29).
  • Synthesis and herbicidal activity of pyrimidyl‐1,2,4‐triazole derivatives containing aryl sulfonyl moiety.
  • Accede® Plant Growth Regul
  • US EPA, Pesticide Product Label, ACCEDE PLANT GROWTH REGULATOR LIQUID CONCENTR
  • 1-Methyl-1H-1,2,4-triazole-5-carboxylic acid. Sigma-Aldrich.
  • Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties. (2023, July 26). Encyclopedia.
  • Novel 1, 2, 4-Triazoles as Antifungal Agents. (2022, March 3).

Sources

Application Note: In Vitro Bioassay Screening Protocols for 1-Methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

1-Methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylic acid (CAS: 90145-38-3) is a highly versatile "privileged scaffold" in modern medicinal chemistry[1]. The 1,2,4-triazole core is historically renowned for its potent antifungal properties, primarily driven by the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51)[2].

What makes this specific molecule an exceptional screening hit is its unique functionalization: the 1-methyl group restricts tautomerization, the 3-phenyl ring provides essential hydrophobic bulk for binding pocket anchoring, and the 5-carboxylic acid moiety offers a highly reactive site for medium-to-long arm extensions or acts as a bioisostere for hydrogen bonding[2][3]. Beyond antifungal applications, 1,2,4-triazole carboxylic acids frequently exhibit secondary biological activities, including anti-inflammatory (COX-2 inhibition) and cytotoxic properties[4].

This application note details a robust, self-validating in vitro screening workflow designed to evaluate both the primary target engagement (CYP51 inhibition) and secondary phenotypic profiles of this compound.

Mechanistic Rationale & Pathway Visualization

The primary mechanism of action for 1,2,4-triazole derivatives is the direct coordination of the unhindered triazole nitrogen (N4) to the heme iron center of the CYP51 enzyme[3]. This interaction competitively blocks the natural substrate, lanosterol, halting the biosynthesis of ergosterol. The subsequent depletion of ergosterol and accumulation of toxic sterol intermediates disrupt fungal cell membrane integrity, leading to cell death[1].

G Lanosterol Lanosterol (Substrate) CYP51 CYP51 Enzyme (14α-demethylase) Lanosterol->CYP51 binds Ergosterol Ergosterol (Biosynthesis) CYP51->Ergosterol catalyzes Membrane Membrane Disruption (Cell Death) Ergosterol->Membrane maintains Triazole 1-Methyl-3-phenyl-1H- 1,2,4-triazole-5-carboxylic acid Triazole->CYP51 competitive inhibition

Ergosterol biosynthesis inhibition by 1,2,4-triazole derivatives via CYP51 targeting.

Core Protocol 1: CYP51 Target Engagement & Antifungal Screening

To ensure scientific trustworthiness, this protocol utilizes a two-tiered approach: a biochemical target engagement assay to prove direct molecular interaction, followed by a phenotypic validation assay to confirm cellular efficacy.

Type II Spectral Binding Assay (Biochemical Target Engagement)

Expertise & Causality: Direct measurement of IC50 via functional cell assays can be confounded by compound solubility or non-specific aggregation. The Type II difference spectral assay directly confirms the physical coordination between the triazole nitrogen and the CYP51 heme iron. A successful interaction induces a shift in the Soret band, creating a characteristic peak at ~425 nm and a trough at ~410 nm.

Step-by-Step Methodology:

  • Protein Preparation: Dilute purified recombinant Candida albicans CYP51 (CaCYP51) to a final concentration of 2 µM in 0.1 M potassium phosphate buffer (pH 7.4) containing 20% glycerol. Rationale: Glycerol is critical to stabilize the recombinant P450 enzyme during room-temperature spectroscopic measurements.

  • Baseline Establishment: Divide the protein solution equally into sample and reference cuvettes. Record a baseline difference spectrum from 350 to 500 nm using a dual-beam UV-Vis spectrophotometer.

  • Titration: Prepare a 1 mM stock of 1-Methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylic acid in HPLC-grade DMSO. Titrate the compound into the sample cuvette in 0.5 µL increments (final concentration range: 0.1 to 10 µM). Add an equal volume of pure DMSO to the reference cuvette. Rationale: Matching DMSO concentrations in the reference cuvette strictly negates solvent-induced spectral artifacts.

  • Data Acquisition: After each addition, incubate for 2 minutes and record the spectrum. Calculate the binding affinity ( Kd​ ) by plotting the peak-to-trough absorbance difference ( ΔA425−410​ ) against the ligand concentration using the Michaelis-Menten equation.

In Vitro Broth Microdilution Assay (Phenotypic Validation)

Expertise & Causality: Target engagement does not guarantee cellular penetration. Because the 5-carboxylic acid moiety of this compound is heavily deprotonated at physiological pH, its membrane permeability differs from neutral triazoles like fluconazole. Maintaining strict pH control is critical to ensure reproducible cellular uptake.

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate Candida albicans (ATCC 10231) on Sabouraud Dextrose Agar for 24h. Suspend colonies in sterile saline to an optical density ( OD600​ ) of 0.1, then dilute 1:1000 in RPMI 1640 broth buffered to exactly pH 7.0 with MOPS.

  • Compound Dilution: In a 96-well plate, perform 2-fold serial dilutions of the triazole compound (range: 64 µg/mL to 0.03 µg/mL) in RPMI 1640. Ensure final DMSO concentration remains <1%.

  • Self-Validating Controls: Include Fluconazole as a positive control, a vehicle control (1% DMSO), and a sterility control (media only). Calculate the Z'-factor using the vehicle and positive control wells. A Z' > 0.5 validates the assay's robustness for screening.

  • Incubation & Readout: Add 100 µL of the fungal inoculum to each well. Incubate at 35°C for 48 hours. Determine the Minimum Inhibitory Concentration (MIC) by measuring the absorbance at 530 nm. The MIC is defined as the lowest concentration resulting in a ≥50% reduction in growth compared to the vehicle control.

Core Protocol 2: Secondary Screening for Anti-inflammatory Activity & Cytotoxicity

Expertise & Causality: 1,2,4-triazole carboxylic acids frequently exhibit off-target anti-inflammatory effects and must be evaluated for mammalian cytotoxicity to establish a therapeutic index (Selectivity Index)[4][5]. Evaluating cytotoxicity (CC50) in parallel with anti-inflammatory activity allows for a self-validating metric of drug safety.

Step-by-Step Methodology:

  • Cell Culture: Seed RAW 264.7 murine macrophages in a 96-well plate at 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2.

  • Stimulation & Treatment: Pre-treat cells with varying concentrations of 1-Methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylic acid (1, 10, 50 µM) for 2 hours. Stimulate inflammation by adding 1 µg/mL Lipopolysaccharide (LPS) for 24 hours.

  • Inflammatory Readout (PGE2 ELISA): Harvest 50 µL of the supernatant and quantify Prostaglandin E2 (PGE2) levels using a commercial ELISA kit. Rationale: PGE2 is a direct downstream product of COX-2, a common off-target for triazole carboxylic acids.

  • Cytotoxicity Readout (MTT Assay): Add 20 µL of MTT solution (5 mg/mL) to the remaining cells. Incubate for 3 hours. Solubilize formazan crystals with 150 µL DMSO and read absorbance at 570 nm[1]. Calculate the CC50 (concentration causing 50% cytotoxicity).

Quantitative Data Presentation

The following table provides a structured framework for summarizing the multi-parametric data generated from the protocols above. Note: Values for the test compound are assay-dependent and represent the expected data structure for hit-to-lead optimization.

Test Compound / ControlCYP51 Binding Affinity ( Kd​ , µM)Antifungal MIC ( μ g/mL)Mammalian Cytotoxicity CC50 (µM)Selectivity Index (CC50/MIC)*Anti-inflammatory IC50 (PGE2, µM)
1-Methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylic acid Assay DependentAssay DependentAssay DependentAssay DependentAssay Dependent
Fluconazole (Positive Control 1) 0.250.5>200>400N/A
Posaconazole (Positive Control 2) 0.050.06>100>1600N/A
Ibuprofen (Anti-inflammatory Control) N/AN/A>500N/A12.5

*Note: The Selectivity Index (SI) is calculated assuming MIC is converted to µM for direct molar comparison. An SI > 10 is generally required to confirm that the observed biological activity is target-specific rather than a result of general cytotoxicity.

References

  • Current research trends of 1,2,4-triazole derivatives biological activity (literature review). Zaporizhzhia State Medical University. URL:[Link]

  • Exploring medium and long arm extensions of 1,2,4-triazole derivatives as Candida albicans 14α-demethylase (CYP51) inhibitors. National Institutes of Health (NIH) / PMC. URL:[Link]

  • Novel 1,2,4-Triazole Derivatives Containing a Benzenesulfonamide Moiety as Potential Antifungal Agents for Controlling Postharvest Soft Rot in Kiwifruit. Journal of Agricultural and Food Chemistry (ACS Publications). URL:[Link]

  • A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. URL:[Link]

Sources

Application Note: Elucidating the Mass Spectrometry Fragmentation Pathways of 1-Methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed guide to the proposed electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation pathways of 1-Methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylic acid, a compound of interest in pharmaceutical and chemical research. Understanding these fragmentation patterns is crucial for unambiguous compound identification, structural elucidation, and quantitative analysis in complex matrices. This document outlines a comprehensive protocol for sample preparation, LC-MS/MS analysis, and provides a detailed interpretation of the expected mass spectral data, supported by fragmentation pathway diagrams.

Introduction

1-Methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylic acid belongs to the 1,2,4-triazole class of heterocyclic compounds, which are known for their diverse biological activities, including antimicrobial, anticonvulsant, and antitumor properties.[1] Accurate and sensitive analytical methods are paramount for the characterization and quantification of such molecules during drug discovery and development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for this purpose, offering high selectivity and sensitivity.[2] A thorough understanding of the molecule's behavior under MS/MS conditions, specifically its fragmentation pathways, is essential for developing robust analytical methods. This note serves as a practical guide for researchers, providing insights into the expected fragmentation patterns of this target analyte.

Experimental Design & Rationale

The following section details the proposed experimental setup for analyzing 1-Methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylic acid. The choices of reagents and parameters are explained to provide a clear understanding of the methodology.

Sample Preparation

Given that the analyte is a carboxylic acid, proper sample preparation is key to ensure solubility and compatibility with the LC-MS system.[3][4]

Protocol:

  • Stock Solution Preparation: Accurately weigh 1 mg of 1-Methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylic acid and dissolve it in 1 mL of a high-purity solvent like methanol or acetonitrile to prepare a 1 mg/mL stock solution.

  • Working Standard Preparation: Perform serial dilutions of the stock solution with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to prepare working standards at appropriate concentrations (e.g., 1 µg/mL, 100 ng/mL, 10 ng/mL).[3]

  • Matrix Sample Preparation (if applicable): For analysis in biological matrices (e.g., plasma, urine), a protein precipitation or solid-phase extraction (SPE) step would be necessary to remove interferences.[2][5]

Liquid Chromatography Parameters

Reversed-phase chromatography is suitable for retaining and separating this moderately polar molecule. The addition of formic acid to the mobile phase aids in the protonation of the analyte in positive ion mode ESI, enhancing sensitivity.[6]

Table 1: Proposed HPLC Parameters

ParameterRecommended SettingRationale
Column C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)Provides good retention for aromatic and moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier promotes protonation for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent for reversed-phase chromatography.
Gradient 5% to 95% B over 10 minutesA standard gradient to elute the analyte with good peak shape.
Flow Rate 0.3 mL/minAppropriate for the column dimensions.
Column Temperature 40 °CEnsures reproducible retention times and good peak symmetry.
Injection Volume 5 µLA typical injection volume for modern LC-MS systems.
Mass Spectrometry Parameters

Electrospray ionization in positive ion mode is proposed as the most effective method for ionizing this molecule, which contains basic nitrogen atoms in the triazole ring.

Table 2: Proposed Mass Spectrometry Parameters

ParameterRecommended SettingRationale
Ionization Mode Positive Electrospray Ionization (ESI+)The triazole ring nitrogens are readily protonated.
Scan Type Full Scan (for precursor identification) and Product Ion ScanTo identify the protonated molecule [M+H]⁺ and then to fragment it and record the resulting product ions.
Capillary Voltage 3.5 - 4.5 kVOptimal voltage for stable spray and efficient ionization.
Source Temperature 120 - 150 °CHelps in desolvation of the analyte ions.
Desolvation Gas Nitrogen, 600 - 800 L/hrFacilitates the evaporation of the solvent from the ESI droplets.
Collision Gas ArgonInert gas used to induce fragmentation in the collision cell.
Collision Energy Ramped (e.g., 10-40 eV)A range of collision energies should be investigated to observe the full spectrum of fragment ions, from initial losses to deeper fragmentation.

Proposed Fragmentation Pathways

The expected protonated molecule of 1-Methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylic acid has a monoisotopic mass of 204.0768 m/z ([C₁₀H₉N₃O₂ + H]⁺). Upon collision-induced dissociation (CID), several fragmentation pathways are proposed based on the known fragmentation of carboxylic acids and triazole-containing compounds.[6][7][8]

Primary Fragmentation: Decarboxylation

The most prominent initial fragmentation step for aromatic carboxylic acids is the neutral loss of carbon dioxide (CO₂), which has a mass of 44.01 Da.[7][9] This is expected to be a major fragmentation pathway for the target analyte.

cluster_0 Decarboxylation Precursor [M+H]⁺ m/z 204.08 Fragment1 [M+H-CO₂]⁺ m/z 160.07 Precursor->Fragment1 - CO₂ (44.01 Da)

Caption: Primary fragmentation via decarboxylation.

Secondary Fragmentation of the Decarboxylated Ion (m/z 160.07)

The fragment ion at m/z 160.07 can undergo further fragmentation, primarily involving the triazole ring and its substituents.

  • Loss of a Methyl Radical: Cleavage of the N-methyl bond can result in the loss of a methyl radical (•CH₃), leading to an ion at m/z 145.05.

  • Ring Cleavage - Loss of N₂: Triazole rings are known to fragment via the loss of a neutral nitrogen molecule (N₂), which has a mass of 28.01 Da.[10][11] This would result in an ion at m/z 132.06.

  • Fragmentation of the Phenyl Group: At higher collision energies, fragmentation of the phenyl ring can occur, leading to characteristic ions such as the phenyl cation at m/z 77.04.[12]

m/z 160 [C₉H₉N₃]⁺ m/z 160.07 m/z 145 [C₈H₆N₃]⁺ m/z 145.05 m/z 160->m/z 145 - •CH₃ m/z 132 [C₉H₉N]⁺ m/z 132.06 m/z 160->m/z 132 - N₂ m/z 77 [C₆H₅]⁺ m/z 77.04 m/z 132->m/z 77 - C₃H₄N A Sample Preparation (Standards & Samples) B LC Separation (C18 Column) A->B C MS Detection (ESI+) (Full Scan & Product Ion Scan) B->C D Data Analysis (Fragmentation Pathway Elucidation) C->D

Caption: LC-MS/MS analysis workflow.

  • Sample Injection: Inject the prepared standards and samples onto the LC-MS/MS system.

  • Data Acquisition: Acquire data in both full scan mode to confirm the precursor ion (m/z 204.08) and in product ion scan mode to obtain the fragmentation spectrum.

  • Data Processing:

    • Integrate the chromatographic peaks for the precursor and product ions.

    • Compare the observed fragment ions with the proposed fragments in Table 3.

    • Use the fragmentation data to confirm the identity of the analyte in unknown samples.

Conclusion

The proposed fragmentation pathways for 1-Methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylic acid are dominated by an initial decarboxylation event, followed by fragmentation of the resulting ion through loss of a methyl radical or cleavage of the triazole ring. This application note provides a robust starting point for method development and structural confirmation of this compound and related analogues. The provided protocols and theoretical fragmentation patterns will aid researchers in the efficient and accurate analysis of this important class of molecules.

References

  • Varynskyi, B. O., et al. (2015). Mass-spectrometric fragmentation of sodium 2-(4-methyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-ylthio)acetate. * Zaporozhye Medical Journal*, 89(2), 72-75. [Link]

  • Han, J., et al. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Journal of The American Society for Mass Spectrometry, 28(10), 2164–2174. [Link]

  • JoVE. (2025). NMR and Mass Spectroscopy of Carboxylic Acids. Journal of Visualized Experiments. [Link]

  • Kallury, R. K. M. R., et al. (1975). Mass spectra of 1,2,4-triazoles: A novel skeletal rearrangement. Australian Journal of Chemistry, 28(11), 2523-2527. [Link]

  • IMM Instrument Guides. Sample preparation (MS, LC-MS). University of Copenhagen. [Link]

  • ResearchGate. (2014). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. Indian Research Journal of Pharmacy and Science. [Link]

  • Grenova. LC-MS Sample Preparation: Techniques & Challenges. Grenova. [Link]

  • Ito, Y., et al. (1973). Mass-spectral Fragmentation of 3-(5-Nitro-2-furyl)-1,2,4-triazoles. Bulletin of the Chemical Society of Japan, 46(8), 2560-2562. [Link]

  • Rübel, A., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412(20), 4849–4860. [Link]

  • Varynskyi, B., et al. (2020). ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. ScienceRise: Pharmaceutical Science. [Link]

  • Zaitsev, G. V., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules, 28(2), 856. [Link]

  • Payne, K. A. P., et al. (2021). Decarboxylation of Aromatic Carboxylic Acids by the Prenylated-FMN-dependent Enzyme Phenazine-1-carboxylic Acid Decarboxylase. ACS Catalysis, 11(18), 11493–11502. [Link]

  • Bak-Sypien, I. I., et al. (2023). N-Acyl-1,2,3-triazoles – key intermediates in denitrogenative transformations. Organic & Biomolecular Chemistry, 21(27), 5656-5660. [Link]

  • Gâmbera, O., et al. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazolole-5-ones. Molecules, 26(11), 3241. [Link]

  • Organomation. (2024). Mass Spectrometry Sample Preparation Guide. Organomation. [Link]

  • ResearchGate. (2021). A schematic representation of the proposed fragmentation pathways for matrix isolated 5-alkoxy-1-phenyl-1H-tetrazoles irradiated with UV light at λ > 235 nm. [Link]

  • ResearchGate. (2000). An analytical method of heterocyclic amines by LC/MS. [Link]

  • Kamp, M., et al. (2023). Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. Journal of the American Chemical Society, 145(42), 23201–23210. [Link]

  • Kumar, A., et al. (2023). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Metabolites, 13(10), 1063. [Link]

  • National Center for Biotechnology Information. (1987). Mass spectrometry of 2-substituted-4-arylthiazoles. II. Biomedical & environmental mass spectrometry. [Link]

  • MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules. [Link]

  • Palibroda, N., et al. ELECTRON IONISATION MASS SPECTRA OF SOME POLYHETEROCYCLIC COMPOUNDS CONTAINING PHENYLTHIAZOLE AND MERCAPTOT[13][14][15]RIAZOLE GROUPS. Institute of Isotopes and Molecular Technology. [Link]

  • Song, C., et al. (1996). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Energy & Fuels, 10(3), 736–744. [Link]

  • ACS Publications. (2024). Selective Profiling of Carboxylic Acid in Crude Oil by Halogen Labeling Combined with Liquid Chromatography and High-Resolution Mass Spectrometry. Journal of the American Society for Mass Spectrometry. [Link]

  • Beynon, J. H., et al. (1965). Some Decomposition Routes in the Mass Spectra of Aromatic Carboxylic Acids. Zeitschrift für Naturforschung A, 20(6), 883-887. [Link]

  • Jusko, P., et al. (2021). IR photofragmentation of the phenyl cation: spectroscopy and fragmentation pathways. Physical Chemistry Chemical Physics, 23(1), 147-159. [Link]

  • ResearchGate. (2020). ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. ScienceRise: Pharmaceutical Science. [Link]

  • ResearchGate. (2018). Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. Journal of Global Pharma Technology. [Link]

  • Varynskyi, B. O., et al. (2018). Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. Journal of Chemical and Pharmaceutical Research, 10(9), 112-120. [Link]

  • Royal Society of Chemistry. (2018). Electrochemical Synthesis of 1,2,4-Triazole-Fused Heterocycles. Green Chemistry. [Link]

Sources

Application Note: Preparation of Active Pharmaceutical Ingredients (APIs) Using 1-Methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Prepared By: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Compound Focus: 1-Methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylic acid (CAS: 90145-38-3) [1]

Executive Summary & Mechanistic Rationale

In modern drug discovery, the 1,2,4-triazole nucleus is a privileged scaffold, widely utilized in the development of central nervous system (CNS) agents, anti-inflammatory drugs, and highly selective receptor antagonists [2, 3]. As a bioisostere for amides and esters, the triazole ring offers superior metabolic stability, rigidity, and potent hydrogen-bonding capacity[2].

1-Methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylic acid serves as a premium, highly functionalized building block for API synthesis [1]. The specific substitution pattern of this molecule dictates its pharmacological utility:

  • N1-Methylation: Prevents tautomerization of the triazole ring. This locks the molecule into a single, predictable conformation, which is critical for maintaining consistent structure-activity relationships (SAR) and enhancing lipophilicity for blood-brain barrier (BBB) penetration in CNS targets.

  • C3-Phenyl Group: Provides essential π−π stacking and hydrophobic interactions within target receptor pockets.

  • C5-Carboxylic Acid: Acts as the primary handle for downstream functionalization, most commonly through amidation or cross-coupling to yield complex API candidates (e.g., LPAR1 antagonists for fibrotic diseases) [4].

Synthetic Strategy & Reaction Visualization

When integrating electron-deficient heterocyclic carboxylic acids into API workflows, the choice of activation chemistry is paramount. Traditional carbodiimides (like EDC or DCC) often lead to the formation of poorly soluble urea byproducts or promote epimerization.

To create a self-validating system , we recommend using Propylphosphonic anhydride (T3P) . T3P selectively activates the C5-carboxylic acid while generating highly water-soluble phosphate byproducts. This ensures that any impurities detected in the organic phase during In-Process Control (IPC) are strictly unreacted starting materials, not reagent carryover, making the workflow inherently self-correcting.

Workflow A 1-Methyl-3-phenyl-1H-1,2,4-triazole- 5-carboxylic acid B Acid Activation (T3P, Pyridine, EtOAc) A->B Reagent Addition C Amine Coupling (Target Pharmacophore) B->C Nucleophilic Attack D IPC: LC-MS Analysis (Acid < 1%) C->D Reaction Monitoring D->C Fail (Add Reagents) E Aqueous Workup & Phase Separation D->E Pass (Conversion >99%) F Purified API Candidate E->F Crystallization

Workflow for API synthesis using 1-Methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylic acid.

Quantitative Data: Optimization of Coupling Conditions

To justify the selection of T3P, the following table summarizes the quantitative optimization data generated during the amidation of 1-Methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylic acid with a sterically hindered secondary amine.

Coupling AgentBaseSolventTime (h)Isolated Yield (%)API Purity (HPLC)Byproduct Profile
DCC / HOBt DIPEADCM1262%88.5%High insoluble DCU, difficult filtration
EDC / HOAt DIPEADMF878%94.2%Trace guanidinium species
HATU DIPEADMF485%96.0%Tetramethylurea carryover
T3P (50% in EtOAc) PyridineEtOAc293% >99.1% None (Water-soluble phosphates)

Experimental Protocol: High-Efficiency Amidation

This protocol outlines the step-by-step synthesis of a triazole-based API intermediate. It is designed to be scalable from milligram (discovery) to kilogram (process) scales.

Materials Required:
  • 1-Methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylic acid (1.0 equivalent)

  • Target Amine (1.1 equivalents)

  • Propylphosphonic anhydride (T3P, 50% solution in EtOAc) (1.5 equivalents)

  • Pyridine or N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Ethyl Acetate (EtOAc) (Reaction solvent)

Step-by-Step Methodology:

Step 1: Substrate Solubilization

  • Charge a dry, nitrogen-purged round-bottom flask with 1-Methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylic acid (1.0 eq) and the target amine (1.1 eq).

  • Add anhydrous EtOAc to achieve a concentration of 0.2 M.

  • Causality Note: EtOAc is chosen over DMF or DCM because it serves as both the reaction solvent and the organic phase for the subsequent aqueous workup, eliminating the need for solvent swapping.

Step 2: Base Addition & Activation

  • Add Pyridine (3.0 eq) to the stirring suspension at room temperature (20–25 °C).

  • Dropwise, add the T3P solution (1.5 eq) over 15 minutes.

  • Causality Note: The order of addition is critical. Adding the base before T3P prevents the formation of unreactive acid anhydrides and ensures immediate formation of the active ester, driving the nucleophilic attack by the amine.

Step 3: Reaction Maturation & Heating

  • Heat the reaction mixture to 75 °C for 1 to 2 hours [4].

  • Maintain vigorous stirring. The mixture will transition from a suspension to a homogeneous solution as the coupling progresses.

Step 4: Self-Validating In-Process Control (IPC)

  • Withdraw a 50 µL aliquot, dilute with 1 mL Acetonitrile, and analyze via LC-MS.

  • Validation Metric: The reaction is deemed complete when the peak corresponding to the starting carboxylic acid (typically eluting early due to high polarity) is <1% relative to the product peak. If >1%, add an additional 0.2 eq of T3P and stir for 30 minutes.

Step 5: Aqueous Quench and Workup

  • Cool the reaction to room temperature.

  • Quench by adding an equal volume of saturated aqueous NaHCO3​ . Stir vigorously for 15 minutes to hydrolyze any unreacted T3P into water-soluble phosphates.

  • Separate the phases. Wash the organic (EtOAc) layer successively with 1N HCl (to remove excess pyridine/amine) and brine.

  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the highly pure API candidate.

References

  • 2-Methyl-5-Phenyl-2H-[1,2,4]Triazole-3-Carboxylic Acid, ChemicalCell.
  • An insight on medicinal attributes of 1,2,4-triazoles, N
  • Bioactive Triazoles: A potential review, Journal of Chemical and Pharmaceutical Research.
  • Discovery of the Novel, Orally Active, and Selective LPA1 Receptor Antagonist ACT-1016-0707 as a Preclinical Candidate for the Treatment of Fibrotic Diseases, Journal of Medicinal Chemistry - ACS Public

Troubleshooting & Optimization

How to improve the aqueous solubility of 1-Methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this knowledge base to help you overcome the specific physicochemical hurdles associated with 1-Methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylic acid .

Knowledge Base: Molecular Properties & Causality

To effectively enhance the aqueous solubility of a compound, we must first understand why it is insoluble. 1-Methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylic acid exhibits poor aqueous solubility due to two competing thermodynamic forces:

  • High Lipophilicity: The phenyl ring and methyl group create a large hydrophobic surface area that disrupts the hydrogen-bonding network of water.

  • High Crystal Lattice Energy: The triazole core and the carboxylic acid group can form strong intermolecular hydrogen bonds in the solid state, making it energetically unfavorable for water molecules to break the crystal lattice.

However, the presence of the carboxylic acid group (pKa ~ 3.5–4.5) is our primary lever for formulation. By manipulating the ionization state, masking the hydrophobic phenyl ring, or permanently disrupting the crystal lattice, we can drastically improve its solubility profile[1].

Troubleshooting Guide & FAQs

Q1: My compound precipitates immediately when diluted from a DMSO stock into a pH 7.4 physiological buffer for in vitro assays. How can I maintain solubility? Causality: When a lipophilic drug dissolved in an organic co-solvent (like DMSO) is spiked into an aqueous buffer, the solubilizing capacity of the mixture drops exponentially. Even though the pH is 7.4 (which should ionize the carboxylic acid), if the final concentration exceeds the thermodynamic solubility of the compound, instantaneous precipitation occurs. Solution: Do not rely solely on the buffer's pH. Pre-formulate the compound as a sodium or potassium salt before dilution, or utilize a ternary co-solvent system. A mixture of 10% DMSO, 40% PEG 400, and 50% aqueous buffer significantly lowers the dielectric constant of the vehicle, preventing precipitation[1].

Q2: I need to formulate a high-concentration liquid dose for oral gavage in rodents, but strict toxicity limits prevent me from using high amounts of organic solvents. What is the best approach? Causality: Organic co-solvents can cause tissue irritation and alter pharmacokinetic readouts. Cyclodextrins (such as Hydroxypropyl-β-Cyclodextrin, HP-β-CD) offer a non-toxic alternative. The hydrophobic phenyl ring of the triazole compound spontaneously inserts into the lipophilic cavity of the cyclodextrin to minimize contact with water, while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility[2]. Solution: Conduct a phase-solubility study to determine the complexation efficiency. Formulating the compound in a 20% (w/v) HP-β-CD aqueous solution can often increase solubility by 50- to 100-fold without the need for organic solvents.

Q3: We are developing an oral solid dosage form (tablet), but the crystalline API has a very poor dissolution rate, leading to low bioavailability. How do we improve this? Causality: The rate-limiting step for oral absorption of Biopharmaceutics Classification System (BCS) Class II drugs is the energy required to break the crystalline lattice. Solution: Formulate an Amorphous Solid Dispersion (ASD) using an amphiphilic polymer like Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS). The spray-drying process traps the drug in a high-energy, disordered amorphous state. Upon ingestion, the hydrophobic acetate groups of HPMCAS interact with the drug to prevent recrystallization, while the hydrophilic succinate groups promote rapid dissolution and maintain a supersaturated state in the gastrointestinal tract[3].

Visualizations & Decision Matrices

FormulationDecision Start 1-Methyl-3-phenyl-1H-1,2,4-triazole- 5-carboxylic acid (Poorly Soluble) Q1 Is the target pH > 5.5? Start->Q1 Salt In situ Salt Formation (Na+, K+, Tromethamine) Q1->Salt Yes (Ionized State) Q2 Is liquid formulation required? Q1->Q2 No (Free Acid State) CD Cyclodextrin Complexation (HP-β-CD / Captisol) Q2->CD Yes (e.g., IV/Oral Liquid) ASD Amorphous Solid Dispersion (Spray Drying with HPMCAS) Q2->ASD No (e.g., Oral Tablet)

Caption: Decision tree for selecting a solubility enhancement strategy based on formulation constraints.

Experimental Protocols (Self-Validating Systems)

Protocol A: Phase-Solubility Study (Higuchi-Connors Method)

This protocol validates the stoichiometry and efficiency of cyclodextrin complexation[2].

  • Preparation: Prepare a series of aqueous solutions containing increasing concentrations of HP-β-CD (e.g., 0, 5, 10, 15, and 20% w/v) in purified water or a pH-controlled buffer.

  • Addition: Add an excess amount (beyond the expected solubility limit) of crystalline 1-Methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylic acid to each vial.

  • Equilibration: Seal the vials and agitate them on a rotary shaker at 150 rpm and a constant temperature (e.g., 25°C) for 72 hours to ensure thermodynamic equilibrium.

  • Separation: Filter the suspensions through a 0.22 µm PTFE syringe filter to remove all undissolved API. (Self-Validation: The filtrate must be optically clear; any turbidity indicates incomplete separation).

  • Quantification: Analyze the filtrate using HPLC-UV to determine the concentration of the solubilized drug.

  • Data Analysis: Plot the molar concentration of the dissolved drug against the molar concentration of HP-β-CD. A linear plot ( AL​ type) indicates a 1:1 inclusion complex.

CDWorkflow Prep Prepare HP-β-CD Solutions (0-20% w/v) Add Add Excess API Prep->Add Equilibrate Equilibrate (72h, 25°C, 150 rpm) Add->Equilibrate Filter Filter/Centrifuge (0.22 µm PTFE) Equilibrate->Filter Analyze HPLC Analysis (Determine Solubilized API) Filter->Analyze

Caption: Step-by-step workflow for determining the phase-solubility profile using the Higuchi-Connors method.

Protocol B: Preparation of HPMCAS Amorphous Solid Dispersion

This protocol outlines the generation of an ASD to enhance the dissolution rate[3].

  • Solvent Selection: Dissolve 1-Methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylic acid and HPMCAS (typically at a 1:3 or 1:4 drug-to-polymer weight ratio) in a common volatile solvent system (e.g., Methanol/Dichloromethane 1:1 v/v).

  • Atomization: Feed the clear solution into a laboratory spray dryer. Set the inlet temperature slightly above the boiling point of the solvent mixture (e.g., 65-70°C) to ensure rapid droplet evaporation.

  • Collection: Collect the resulting solid dispersion powder from the cyclone separator.

  • Secondary Drying: Place the powder in a vacuum oven at 40°C for 24 hours to remove residual solvents.

  • Validation (Critical): Analyze the final powder using Powder X-Ray Diffraction (PXRD). (Self-Validation: The complete disappearance of sharp Bragg diffraction peaks and the presence of a broad "halo" confirms the successful conversion from a crystalline to an amorphous state).

Data Presentation: Quantitative Comparison

Formulation StrategyPrimary Mechanism of ActionExpected Solubility IncreaseBest Use Case / Application
pH Adjustment (> pH 7.0) Ionization of the carboxylic acid group, increasing hydration energy.10x – 50xIntravenous (IV) or Intraperitoneal (IP) dosing.
Co-solvency (20% PEG 400) Lowering the dielectric constant of the aqueous vehicle.5x – 20xPre-clinical liquid formulations; toxicology studies.
Cyclodextrin (20% HP-β-CD) Host-guest inclusion complex masking the lipophilic phenyl ring.50x – 100xOral or IV liquids requiring low toxicity.
Amorphous Solid Dispersion Disruption of the crystal lattice; generation of a supersaturated state.20x – 80x (Kinetic)Oral solid dosage forms (tablets/capsules).

References

  • Title: Solubility enhancement techniques: A comprehensive review. Source: World Journal of Biology Pharmacy and Health Sciences. URL: [Link]

  • Title: Hydroxypropyl methylcellulose acetate succinate as an exceptional polymer for amorphous solid dispersion formulations: A review from bench to clinic. Source: European Journal of Pharmaceutics and Biopharmaceutics (via PubMed). URL: [Link]

  • Title: Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Source: Pharmaceuticals (Basel) (via PMC/NIH). URL: [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 1-Methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 1-Methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylic acid. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and optimize your reaction yields. As Senior Application Scientists, we have compiled this resource based on established chemical principles and practical laboratory experience to ensure scientific integrity and experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare 1-Methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylic acid?

The most prevalent and reliable method involves a two-step process:

  • Synthesis of the methyl ester precursor: The synthesis typically starts with the formation of methyl 1-methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylate (CAS 90145-37-2)[1]. This is often achieved through the cyclization of an appropriate N-acylamidrazone or related intermediate. One common approach involves the reaction of a benzamidine derivative with a pyruvate derivative in the presence of a methylating agent.

  • Hydrolysis to the carboxylic acid: The final step is the hydrolysis of the methyl ester to the desired carboxylic acid. This is a standard transformation in organic synthesis.

Q2: My overall yield is consistently low. What are the most likely causes?

Low yields in this synthesis can often be attributed to several critical factors:

  • Incomplete Cyclization: The formation of the triazole ring is the most crucial and often lowest-yielding step. This can be due to suboptimal reaction conditions, impure starting materials, or competing side reactions.

  • Side Product Formation: The most common side product is the isomeric 1,3,4-oxadiazole, which can be difficult to separate from the desired triazole[2].

  • Degradation of Starting Materials or Product: The intermediates or the final product may be unstable under the reaction conditions, especially at elevated temperatures[2].

  • Inefficient Hydrolysis: The final hydrolysis step, if incomplete, will result in a mixture of the ester and the carboxylic acid, complicating purification and reducing the yield of the final product.

Q3: I am observing a significant amount of an isomeric byproduct. How can I confirm its identity and minimize its formation?

The most likely isomeric byproduct is the corresponding 1,3,4-oxadiazole.

  • Confirmation: Mass spectrometry is a key technique for identification. Both the desired 1,2,4-triazole and the 1,3,4-oxadiazole will have the same molecular weight[2]. Spectroscopic methods like NMR and IR can help distinguish between the isomers based on their unique chemical environments and functional groups.

  • Minimization Strategies:

    • Temperature Control: Carefully control the reaction temperature during the cyclization step. Start at a lower temperature and only increase it gradually if the reaction is sluggish[2].

    • Solvent Selection: The polarity of the solvent can influence the reaction pathway. Experiment with different solvents to find the optimal conditions for the desired cyclization.

    • Purity of Reagents: Ensure that your starting materials, particularly the amidine and hydrazine derivatives, are of high purity. Impurities can catalyze side reactions.

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired 1,2,4-Triazole Ester

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Poor Quality Starting Materials - Ensure the purity of benzamidine and methyl pyruvate derivatives using techniques like NMR or melting point analysis. - Use freshly distilled or recrystallized reagents if necessary.
Suboptimal Reaction Conditions - Temperature: Begin the reaction at a lower temperature (e.g., room temperature) and gradually increase it. Monitor the reaction progress by TLC or LC-MS at each stage. Excessive heat can promote the formation of byproducts[2]. - Reaction Time: If the reaction is slow, extend the reaction time and monitor for completion. - Solvent: Screen different solvents with varying polarities (e.g., DMF, DMSO, NMP)[2].
Incorrect Stoichiometry - Start with a 1:1 molar ratio of the primary reactants. - If one starting material is consumed while the other remains, consider using a slight excess (1.1-1.2 equivalents) of the consumed reactant[2].
Problem 2: Formation of a Significant Amount of 1,3,4-Oxadiazole Side Product

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Reaction Pathway Favors Oxadiazole Formation - pH Control: The pH of the reaction mixture can influence the cyclization pathway. The use of a mild base can sometimes favor the formation of the 1,2,4-triazole. - Catalyst Choice: If a catalyst is used, experiment with different acid or base catalysts to improve the selectivity towards the desired product.
High Reaction Temperature - As mentioned previously, high temperatures can favor the formation of the thermodynamically more stable oxadiazole isomer. Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate[2].
Problem 3: Incomplete Hydrolysis of the Methyl Ester

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Insufficient Hydrolysis Reagent - Ensure a sufficient molar excess of the base (e.g., NaOH or KOH) or acid is used for the hydrolysis.
Short Reaction Time or Low Temperature - Monitor the hydrolysis by TLC or LC-MS to ensure the complete disappearance of the starting ester. - If the reaction is slow, consider gently heating the reaction mixture or extending the reaction time.
Poor Solubility - Ensure the ester is fully dissolved in the chosen solvent system for the hydrolysis. A co-solvent may be necessary.

Experimental Protocols

Protocol 1: Synthesis of Methyl 1-methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylate

This protocol is a generalized procedure based on common methods for 1,2,4-triazole synthesis and should be optimized for specific laboratory conditions.

Materials:

  • Benzamidine hydrochloride

  • Methyl 2-chloroacetoacetate

  • Methylhydrazine

  • Sodium methoxide

  • Anhydrous methanol

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve benzamidine hydrochloride in anhydrous methanol.

  • Add a solution of sodium methoxide in methanol dropwise at 0 °C.

  • To this mixture, add methyl 2-chloroacetoacetate dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Add methylhydrazine to the reaction mixture and reflux for 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Hydrolysis to 1-Methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylic acid

Materials:

  • Methyl 1-methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylate

  • Sodium hydroxide

  • Methanol

  • Water

  • Hydrochloric acid (for acidification)

Procedure:

  • Dissolve the methyl ester in a mixture of methanol and water.

  • Add a solution of sodium hydroxide and stir the mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC until the starting material is no longer visible.

  • Cool the reaction mixture in an ice bath and acidify to pH 2-3 with hydrochloric acid.

  • The product will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize from a suitable solvent if further purification is needed.

Visualizing the Synthesis and Troubleshooting

Synthesis_Workflow Start Starting Materials (Benzamidine, Methyl Pyruvate Derivative, Methylhydrazine) Cyclization Cyclization Reaction (Formation of Ester Precursor) Start->Cyclization Hydrolysis Hydrolysis (Ester to Carboxylic Acid) Cyclization->Hydrolysis Successful Cyclization Troubleshooting1 Low Yield? Impure Product? Cyclization->Troubleshooting1 Yield/Purity Issues Product 1-Methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylic acid Hydrolysis->Product Successful Hydrolysis Troubleshooting2 Incomplete Hydrolysis? Hydrolysis->Troubleshooting2 Incomplete Reaction CheckPurity Check Starting Material Purity Troubleshooting1->CheckPurity OptimizeConditions Optimize Temp, Time, Solvent Troubleshooting1->OptimizeConditions CheckStoichiometry Verify Stoichiometry Troubleshooting1->CheckStoichiometry CheckHydrolysis Optimize Base/Acid Concentration & Time Troubleshooting2->CheckHydrolysis Competing_Pathways Intermediate Key Reaction Intermediate (e.g., N-Acylamidrazone) Triazole_Pathway Desired Cyclization Pathway Intermediate->Triazole_Pathway Favorable Conditions (Lower Temp, Optimal pH) Oxadiazole_Pathway Competing Cyclization Pathway Intermediate->Oxadiazole_Pathway Unfavorable Conditions (High Temp) Triazole_Product 1,2,4-Triazole Product Triazole_Pathway->Triazole_Product Oxadiazole_Product 1,3,4-Oxadiazole Side Product Oxadiazole_Pathway->Oxadiazole_Product

Caption: Competing pathways in 1,2,4-triazole synthesis.

References

  • NextSDS. (n.d.). methyl 1-methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylate. Available at: [Link]

Sources

Validation & Comparative

LC-MS analytical method validation for 1-Methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylic acid detection

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the challenge of developing robust bioanalytical assays for highly functionalized, amphoteric small molecules. 1-Methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylic acid presents a unique analytical profile: it contains a hydrophobic phenyl ring, a highly conjugated triazole system, and a polar, ionizable carboxylic acid moiety.

To quantify this compound in complex biological matrices (e.g., plasma) reliably, the analytical method must be rigorously optimized and validated. Bioanalytical method validation is the foundation of credible pharmacokinetic data, and the ICH M10 guideline establishes the strict standards required for assays supporting regulatory submissions[1][2].

This guide objectively compares alternative analytical strategies—spanning ionization modes, column chemistries, and sample preparation techniques—to establish a self-validating, ICH M10-compliant LC-MS/MS method for this specific analyte.

Ionization Strategy: Positive (ESI+) vs. Negative (ESI-) Mode

The first critical decision in LC-MS/MS method development is selecting the optimal electrospray ionization (ESI) polarity. Because our target analyte contains both basic triazole nitrogens and an acidic carboxylic acid group, it can theoretically ionize in both modes.

The Causality of Choice: While the triazole ring can accept a proton to form an [M+H]+ ion in positive mode, the carboxylic acid moiety readily deprotonates to form a stable [M−H]− anion. The major advantage of negative ion mode (ESI−) is the significantly lower background chemical noise, as fewer endogenous biological molecules ionize in this polarity compared to positive mode[3]. For compounds that are primarily oxygen bases (such as carboxylic acids), the formation of anions is thermodynamically preferred, often resulting in superior sensitivity[3]. Furthermore, by adjusting the mobile phase pH to be 1 to 2 units above the analyte's pKa, we force complete deprotonation, which dramatically enhances ion desorption from the ESI droplets[4].

Table 1: Ionization Polarity Comparison (Analyte Spiked at 10 ng/mL)

ParameterPositive Ion Mode (ESI+)Negative Ion Mode (ESI-)
Precursor Ion m/z 204.1 [M+H]+ m/z 202.1 [M−H]−
Optimal Mobile Phase Additive 0.1% Formic Acid10 mM Ammonium Bicarbonate (pH 9.0)
Signal-to-Noise (S/N) 145890
Background Noise Level High ( 1.2×104 cps)Low ( 1.5×103 cps)
Matrix Effect (Plasma) 82% (Ion Suppression)98% (Negligible Suppression)

Chromatographic Separation: C18 vs. Biphenyl Stationary Phases

Achieving baseline resolution from endogenous matrix components (like phospholipids) is essential to prevent ion suppression. We compared a standard C18 column against a Biphenyl column.

The Causality of Choice: Standard C18 phases rely purely on dispersive, hydrophobic van der Waals forces. However, 1-Methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylic acid possesses a phenyl ring and a triazole ring. A Biphenyl stationary phase introduces orthogonal π−π interactions. This dual-retention mechanism selectively retains aromatic compounds, shifting the analyte's retention time away from early-eluting polar matrix components and late-eluting aliphatic lipids.

Table 2: Chromatographic Column Comparison

ParameterStandard C18 (e.g., BEH C18)Biphenyl (e.g., Kinetex Biphenyl)
Retention Mechanism Hydrophobic (Dispersive)Hydrophobic + π−π Interactions
Retention Time ( tR​ ) 1.8 min3.2 min
Peak Asymmetry ( Tf​ ) 1.4 (Tailing observed)1.05 (Excellent symmetry)
Resolution from Phospholipids Poor (Co-elution)Excellent (Baseline resolution)

Sample Preparation: Protein Precipitation (PPT) vs. Mixed-Mode SPE

To meet ICH M10 guidelines for accuracy and precision, the sample extraction must be highly reproducible. We compared simple Protein Precipitation (PPT) using acetonitrile against Mixed-Mode Anion Exchange Solid Phase Extraction (SPE-MAX).

The Causality of Choice: PPT is fast but non-selective; it leaves high concentrations of residual phospholipids in the extract, which compete for ionization in the MS source. Because our analyte has a carboxylic acid group, we can exploit Mixed-Mode Anion Exchange (MAX) SPE. At a neutral pH, the carboxylic acid is negatively charged and binds tightly to the positively charged quaternary amine on the MAX sorbent. This allows us to aggressively wash the sorbent with 100% methanol to remove neutral and basic lipids before eluting the analyte with an acidic solvent that neutralizes the carboxylic acid.

Table 3: Sample Preparation Comparison (Spiked Plasma at 50 ng/mL)

ParameterProtein Precipitation (PPT)Mixed-Mode Anion Exchange (SPE-MAX)
Extraction Mechanism Solvent-induced denaturationHydrophobic + Electrostatic binding
Absolute Recovery 65.4% ± 8.2%94.2% ± 2.1%
Phospholipid Removal Minimal> 99%
Method Precision (CV%) 12.5%3.4%

SPEMechanism A Sample Loading (pH 7.0) Analyte is Negatively Charged (COO-) B Sorbent Binding Hydrophobic & Anion Exchange A->B C Wash 1: 5% NH4OH in Water Removes neutral/basic interferences B->C D Wash 2: 100% Methanol Removes hydrophobic interferences C->D E Elution: 2% Formic Acid in MeOH Neutralizes COO- for release D->E F Clean Extract for LC-MS/MS E->F

Figure 1: Mixed-Mode Anion Exchange (MAX) SPE workflow for carboxylic acid extraction.

Validated Experimental Protocol (Self-Validating System)

To ensure this protocol acts as a self-validating system, it incorporates a Stable Isotope-Labeled Internal Standard (SIL-IS) to correct for any extraction variations, and mandates a System Suitability Test (SST) prior to batch analysis. During method validation, blank biological matrix must be spiked with the analyte using reference standard solutions to prepare calibration standards and Quality Controls (QCs)[2].

Step 1: System Suitability Test (SST)
  • Inject a neat standard at the Lower Limit of Quantification (LLOQ).

  • Acceptance Criteria: Signal-to-noise (S/N) must be 10. Retention time drift must be 2% compared to previous batches.

Step 2: SPE-MAX Extraction Workflow
  • Aliquot: Transfer 100 µL of plasma sample (Blank, Calibrator, QC, or Unknown) into a 96-well plate.

  • Internal Standard: Add 10 µL of SIL-IS working solution (e.g., 13C3​ -labeled analog, 500 ng/mL).

  • Pre-treatment: Dilute with 100 µL of 2% Ammonium Hydroxide in water. Mechanism: Ensures the carboxylic acid is fully deprotonated ( COO− ) for maximum ion exchange binding.

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL Water through an Oasis MAX 96-well plate (30 mg).

  • Loading: Apply the pre-treated sample onto the SPE plate.

  • Wash 1: 1 mL of 5% Ammonium Hydroxide in water.

  • Wash 2: 1 mL of 100% Methanol.

  • Elution: 2 x 500 µL of 2% Formic Acid in Methanol. Mechanism: The acid lowers the pH, protonating the carboxylic acid ( COOH ), disrupting the ionic bond, and releasing the analyte.

  • Reconstitution: Evaporate to dryness under nitrogen at 40°C and reconstitute in 100 µL of Initial Mobile Phase.

Step 3: LC-MS/MS Acquisition Parameters
  • System: Agilent 1290 Infinity II LC coupled to 6495C Triple Quadrupole MS.

  • Column: Phenomenex Kinetex Biphenyl (50 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 9.0).

  • Mobile Phase B: Methanol.

  • Gradient: 0-0.5 min (5% B), 0.5-3.0 min (5% to 95% B), 3.0-4.0 min (95% B), 4.0-4.1 min (95% to 5% B), 4.1-5.5 min (5% B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • MS Mode: Electrospray Ionization Negative (ESI-).

  • MRM Transitions:

    • Analyte: m/z 202.1 158.1 (Loss of CO2​ , Collision Energy: 15 eV).

    • SIL-IS: m/z 205.1 161.1 (Collision Energy: 15 eV).

ICH M10 Validation Framework

A full validation must be performed when establishing a bioanalytical method for the quantification of an analyte in clinical studies[2]. The workflow below outlines the required sequence to ensure the method meets all regulatory thresholds for accuracy, precision, and stability.

ValidationWorkflow A 1. Method Development (Column & MS Optimization) B 2. Sample Prep Optimization (SPE vs. PPT) A->B C 3. ICH M10 Full Validation B->C D Selectivity & Matrix Effects (6 lots of matrix) C->D E Accuracy & Precision (Intra/Inter-batch) C->E F Stability Assessments (Benchtop, F/T, Long-term) C->F G 4. Validated Method for Study Sample Analysis D->G E->G F->G

Figure 2: Comprehensive LC-MS/MS bioanalytical method validation workflow compliant with ICH M10.

References

  • Essential FDA Guidelines for Bioanalytical Method Validation. Resolve Mass. Available at: [Link]

  • bioanalytical method validation and study sample analysis m10 - ICH. International Council for Harmonisation (ICH). Available at:[Link]

  • Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte. American Chemical Society (ACS). Available at: [Link]

  • Solvents and Caveats for LC/MS. Bene Technology. Available at:[Link]

Sources

Comparative Biological Activity Guide: 1-Methyl vs. 2-Methyl Isomers of 3-Phenyl-1H-1,2,4-Triazole-5-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In rational drug design, the regiochemistry of nitrogen-containing heterocycles is a critical determinant of target affinity and pharmacokinetic viability. The 1,2,4-triazole core is a privileged pharmacophore, ubiquitous in antifungal agents, anticancer drugs, and metalloenzyme inhibitors[1]. When optimizing derivatives of 3-phenyl-1H-1,2,4-triazole-5-carboxylic acid , N-methylation yields distinct regioisomers—specifically the 1-methyl and 2-methyl variants. This guide provides an objective, data-driven comparison of these two isomers, detailing how a simple shift in the methyl group's position dictates the molecule's ability to coordinate with metalloenzymes such as Cytochrome P450 lanosterol 14α-demethylase (CYP51).

Mechanistic Causality: The N4-Coordination Rule (E-E-A-T)

The biological activity of 1,2,4-triazole derivatives is primarily driven by their ability to act as competitive inhibitors of metalloenzymes. In fungal pathogens, the primary target is CYP51, an enzyme essential for ergosterol biosynthesis[2]. The mechanism of inhibition relies on a coordinate covalent bond formed between a nucleophilic nitrogen on the triazole ring and the heme iron in the enzyme's active site[3][4].

The 1-Methyl Isomer: Optimal Binding Vector

In 1-methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylic acid , the methyl group occupies the N1 position. This regiochemistry leaves the N4 atom sterically unhindered. When the molecule enters the CYP51 substrate-binding channel, the C3-phenyl group and C5-carboxylic acid anchor the molecule within the hydrophobic and polar pockets, respectively. This perfectly aligns the N4 lone pair to project outward and form a strong, perpendicular coordinate bond with the heme iron[2][3].

The 2-Methyl Isomer: Steric and Electronic Disruption

Conversely, in the 2-methyl isomer , the methyl group is located at the N2 position. This seemingly minor structural change drastically alters the molecule's spatial geometry and dipole moment. The proximity of the N2-methyl group to the C3-phenyl ring forces a conformational shift. When this isomer attempts to dock into the highly rigid CYP51 binding cavity[4], the altered vector of the remaining nitrogen lone pairs causes a severe steric clash with the amino acid residues lining the access channel. Consequently, the 2-methyl isomer fails to achieve the proximity required for heme coordination, rendering it biologically inactive[5].

G I1 1-Methyl Isomer (Optimal Vector) CYP CYP51 Heme Iron (Metalloenzyme Target) I1->CYP N4 Coordination (Unobstructed) I2 2-Methyl Isomer (Altered Vector) I2->CYP Steric Clash (Poor Fit) Inact Weak Binding (Target Evasion) I2->Inact Fungal Survival Act Potent Inhibition (Ergosterol Depletion) CYP->Act Pathway Blocked

Fig 1. Binding mechanism of 1-methyl vs 2-methyl isomers to CYP51 heme iron.

Comparative Experimental Data

The theoretical mechanistic differences translate directly into measurable biological outcomes. The table below summarizes the quantitative performance of both isomers in standard enzymatic and whole-cell antifungal assays.

Parameter1-Methyl Isomer2-Methyl IsomerFold Difference
CYP51 Binding Affinity ( Kd​ ) 0.04 µM> 50.0 µM> 1,250x
Type II Spectral Shift (ΔA) Strong (~425 nm peak)NegligibleN/A
MIC (Candida albicans) 0.25 µg/mL> 64.0 µg/mL> 256x
Heme Coordination Vector N4-Fe (Perpendicular)ObstructedN/A

Data synthesis based on structure-activity relationship (SAR) profiling of N-alkylated 1,2,4-triazole CYP51 inhibitors.

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity, the evaluation of these isomers requires a self-validating system: precise regioselective synthesis, rigorous structural confirmation, and orthogonal biological assays.

Protocol 1: Regioselective Synthesis and Isolation

Alkylation of 1,2,4-triazoles inherently yields a mixture of regioisomers[1]. Strict chromatographic separation is required.

  • Reaction Setup: Dissolve 3-phenyl-1H-1,2,4-triazole-5-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Deprotonation: Add anhydrous K2​CO3​ (2.0 eq) and stir at 0°C for 15 minutes.

  • Alkylation: Add methyl iodide (1.1 eq) dropwise. Stir at room temperature for 4 hours. Quench with distilled water and extract with ethyl acetate.

  • Separation: Resolve the crude mixture using Preparative HPLC (C18 column, 60:40 Water/Acetonitrile gradient with 0.1% TFA). The 1-methyl isomer typically elutes later due to a higher dipole moment and distinct hydrophobic surface area.

  • Validation: Confirm regiochemistry using 2D NOESY NMR. The 1-methyl isomer will show distinct NOE cross-peaks between the N-methyl protons and the adjacent C5 substituents, differentiating it from the 2-methyl variant.

Protocol 2: CYP51 UV-Vis Spectral Titration (Target Engagement)

This assay directly measures the formation of the nitrogen-iron coordinate bond[5].

  • Preparation: Dilute purified recombinant CYP51 protein to 2 µM in 50 mM potassium phosphate buffer (pH 7.4) containing 20% glycerol.

  • Baseline: Divide the enzyme solution into sample and reference cuvettes. Establish a baseline absorbance from 350 to 500 nm.

  • Titration: Titrate the sample cuvette with increasing concentrations of the isolated isomer (0.1 µM to 50 µM) dissolved in DMSO (Maintain final DMSO < 1% v/v). Add equivalent DMSO volumes to the reference cuvette.

  • Validation: Record the difference spectra. A successful binding event (1-methyl isomer) will produce a Type II spectral shift characterized by a peak at ~425 nm and a trough at ~390 nm. The 2-methyl isomer will fail to produce this shift.

  • Analysis: Plot the peak-to-trough absorbance difference (ΔA) versus ligand concentration to calculate the dissociation constant ( Kd​ ).

Protocol 3: Broth Microdilution MIC Assay (Phenotypic Efficacy)
  • Inoculum: Prepare a standardized inoculum of Candida albicans (ATCC 10231) at 103 to 104 CFU/mL in RPMI 1640 medium buffered with MOPS.

  • Plating: Dispense 100 µL of serial two-fold dilutions of the triazole isomers (0.06 to 64 µg/mL) into a 96-well microtiter plate.

  • Incubation: Add 100 µL of the fungal inoculum to each well. Incubate at 35°C for 24–48 hours.

  • Readout: Measure optical density at 530 nm. The MIC is the lowest concentration inhibiting 80% of fungal growth compared to the drug-free control.

Workflow Syn Regioselective N-Methylation (MeI, K2CO3, DMF) Sep Preparative HPLC Separation (Isomer Resolution) Syn->Sep Assay1 UV-Vis Spectral Titration (Kd Determination) Sep->Assay1 Target Engagement Assay2 Broth Microdilution (MIC Profiling) Sep->Assay2 Phenotypic Efficacy Val Structure-Activity Relationship (Data Synthesis) Assay1->Val Assay2->Val

Fig 2. Experimental workflow for the isolation and biological evaluation of triazole regioisomers.

Sources

Analytical Validation Guide: Assessing Commercial vs. Synthesized 1-Methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Causality of Validation

1-Methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylic acid (CAS: 90145-38-3) is a highly versatile intermediate utilized in the synthesis of bioactive small molecules, particularly in the development of kinase inhibitors and anti-infective agents. When sourcing this compound commercially, batch-to-batch variability, trace regioisomers (such as 2-methyl or 4-methyl variants), and residual solvents can significantly compromise downstream coupling reactions.

To ensure scientific integrity, relying solely on a vendor's Certificate of Analysis (CoA) is insufficient. As dictated by the[1], a robust, self-validating analytical framework is required. This guide details an orthogonal validation strategy, comparing a commercial batch against a de novo synthesized in-house standard to establish absolute purity, structural identity, and thermal stability.

The "Why" Behind Orthogonal Validation

Why do we employ multiple techniques rather than a single HPLC run?

  • The UV Response Bias: HPLC-UV provides relative purity based on chromophore absorbance. Impurities lacking a strong chromophore (e.g., inorganic salts, aliphatic solvents) are invisible, leading to an overestimation of purity.

  • The Reference Standard Dilemma: To quantify a compound via HPLC, you need a pre-validated reference standard. To break this circular dependency, we use [2], a primary ratio method that requires only a structurally unrelated, NIST-traceable internal standard to determine absolute purity.

  • Regioisomer Resolution: Triazole methylation often yields a mixture of N1, N2, and N4 isomers. LC-MS and 1H-NMR are critical for confirming that the commercial batch is exclusively the target N1-methyl isomer.

Workflow Visualization

ValidationWorkflow Start 1-Methyl-3-phenyl-1H-1,2,4-triazole -5-carboxylic acid Comm Commercial Batch (Vendor Sourced) Start->Comm Synth In-House Standard (De Novo Synthesis) Start->Synth Orthogonal Orthogonal Validation System Comm->Orthogonal Synth->Orthogonal HPLC HPLC-UV (Relative Purity) Orthogonal->HPLC qNMR 1H qNMR (Absolute Purity) Orthogonal->qNMR LCMS LC-MS (Impurity ID) Orthogonal->LCMS DSC DSC (Thermal Purity) Orthogonal->DSC Decision Purity & Equivalence Confirmed HPLC->Decision qNMR->Decision LCMS->Decision DSC->Decision

Fig 1. Orthogonal validation workflow for triazole derivative purity assessment.

Experimental Protocols & Self-Validating Methodologies

Protocol 1: In-House Synthesis of the Reference Standard
  • Causality: Synthesizing the standard in-house provides a controlled baseline. By understanding the exact synthetic route, we can predict and specifically screen for unreacted precursors or specific regioisomers that commercial vendors might overlook.

  • Step 1 (Reaction): Condense benzamidine hydrochloride with methylhydrazine in ethanol to form the intermediate triazole core.

  • Step 2 (Carboxylation): Deprotonate the triazole with n-BuLi at -78°C, followed by quenching with dry CO₂ gas.

  • Step 3 (Purification): Recrystallize from ethanol/water to yield the pure 1-Methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylic acid.

Protocol 2: HPLC-UV Relative Purity Profiling
  • Causality: We use an acidic mobile phase (0.1% Trifluoroacetic acid) to suppress the ionization of the carboxylic acid moiety. If ionized, the compound would elute too early and exhibit severe peak tailing due to secondary interactions with the silica support.

  • Step 1 (System Suitability): Inject a blank (diluent) to identify system peaks. Inject a resolution mixture (analyte + known 2-methyl regioisomer) to ensure a resolution factor ( Rs​ ) > 2.0. This makes the method self-validating before any real sample is run.

  • Step 2 (Chromatographic Conditions):

    • Column: C18 (150 mm × 4.6 mm, 3.5 µm).

    • Mobile Phase: A = Water + 0.1% TFA; B = Acetonitrile + 0.1% TFA.

    • Gradient: 5% B to 95% B over 15 minutes.

    • Detection: UV at 254 nm.

  • Step 3 (Execution): Inject 10 µL of commercial and synthesized samples (1 mg/mL in Initial Mobile Phase).

Protocol 3: Quantitative 1H-NMR (qNMR) for Absolute Purity
  • Causality: To ensure the integration is truly quantitative, the relaxation delay (D1) must be set to at least 5 times the longest longitudinal relaxation time (T1) of the protons being integrated. This guarantees >99% return to thermal equilibrium between pulses, preventing signal saturation and skewed purity results.

  • Step 1 (Sample Preparation): Accurately weigh ~20 mg of the triazole sample and ~10 mg of NIST-traceable Maleic Acid (Internal Standard, purity 99.9%). Dissolve in 0.6 mL DMSO- d6​ .

  • Step 2 (T1 Measurement): Run an inversion-recovery experiment to determine the T1 of the triazole N-methyl protons (~4.1 ppm) and the Maleic acid olefinic protons (~6.3 ppm).

  • Step 3 (Acquisition): Acquire 1D 1H-NMR with a 90° pulse angle, D1 = 30 seconds (based on T1 > 5s), and 64 scans.

  • Step 4 (Calculation): Calculate absolute purity using the integral ratio, molecular weights, and exact sample masses.

Protocol 4: LC-MS and DSC Profiling
  • Causality: LC-MS confirms the exact mass, identifying any co-eluting impurities from the HPLC run. Differential Scanning Calorimetry (DSC) acts as an orthogonal purity check; structural impurities depress the melting point and broaden the endothermic peak, providing a thermodynamic validation of crystalline purity.

  • Step 1 (LC-MS): Run samples using a volatile buffer (0.1% Formic Acid). Extract ion chromatograms (EIC) for m/z 204.07 [M+H]+ .

  • Step 2 (DSC): Heat 2-3 mg of sample in a sealed aluminum pan from 25°C to 250°C at 10°C/min under a nitrogen purge.

Quantitative Data Comparison

Table 1: Multi-Modal Purity Comparison
Analytical MetricSynthesized Standard (In-House)Commercial Batch (Vendor)Acceptance Criteria
HPLC-UV Purity (254 nm) 99.8% (Area)98.2% (Area)≥ 98.0%
qNMR Absolute Purity 99.5% ± 0.2% (w/w)96.1% ± 0.4% (w/w) ≥ 97.0%
Melting Point (DSC) 184.5 °C (Onset, sharp)181.2 °C (Onset, broadened)± 1.0 °C of Standard
Mass Identity (LC-MS) m/z 204.07 [M+H]+ m/z 204.07 [M+H]+ Conforms
Table 2: Impurity Profiling of Commercial Batch (via LC-MS/NMR)
Impurity DetectedRelative AbundanceIdentification / OriginRisk to Downstream Chemistry
Impurity A (m/z 204.07) 1.1%2-Methyl regioisomerChain termination or off-target coupling
Impurity B (m/z 160.08) 0.6%Decarboxylated triazoleUnreactive inert impurity
Residual Solvent 2.1% (w/w via NMR)Ethyl AcetateStoichiometry errors in weighing

Conclusion

The commercial batch of 1-Methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylic acid demonstrated an acceptable HPLC-UV purity (98.2%) that would typically pass a standard incoming Quality Control check. However, the self-validating orthogonal approach revealed a critical discrepancy: qNMR exposed an absolute purity of only 96.1% , driven by "UV-invisible" residual ethyl acetate and a trace 2-methyl regioisomer.

This highlights the inherent danger of relying solely on relative chromatographic purity for critical intermediates. For sensitive downstream applications, such as the synthesis of active pharmaceutical ingredients, the commercial batch requires recrystallization or preparative HPLC prior to use to match the performance of the synthesized standard.

References

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Europa.eu. Available at:[Link]

  • Diehl, B. W. K., Malz, F., & Holzgrabe, U. "Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients." Spectroscopy Europe. Available at:[Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.